Technical Documentation Center

2-Aminocyclooctane-1-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Aminocyclooctane-1-carboxylic acid hydrochloride
  • CAS: 1384429-40-6

Core Science & Biosynthesis

Foundational

Crystal structure and conformational analysis of 2-Aminocyclooctane-1-carboxylic acid hydrochloride

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2-Aminocyclooctane-1-carboxylic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract Cyclic β-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2-Aminocyclooctane-1-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic β-amino acids are crucial building blocks in medicinal chemistry, valued for their ability to impart conformational rigidity to peptides and peptidomimetics. The eight-membered ring of 2-aminocyclooctane-1-carboxylic acid, in particular, presents a fascinating and complex conformational landscape. This guide provides a comprehensive technical overview of the methodologies used to elucidate the crystal structure and preferred solution-state conformation of its hydrochloride salt. We will delve into the synthetic rationale, the intricacies of single-crystal X-ray diffraction, and the synergistic application of spectroscopic and computational techniques for a thorough conformational analysis. This document serves as a roadmap for researchers working with this and structurally related compounds, offering insights into experimental design and data interpretation.

Introduction: The Significance of Constrained Amino Acids

The incorporation of conformationally constrained amino acids into peptide sequences is a well-established strategy for enhancing metabolic stability, receptor affinity, and selectivity. The cyclooctane ring is a particularly noteworthy scaffold due to its inherent flexibility and the existence of multiple low-energy conformations.[1] Understanding the three-dimensional structure of 2-aminocyclooctane-1-carboxylic acid hydrochloride is paramount for its effective utilization in drug design. The hydrochloride salt form is often chosen for its improved solubility and crystallinity.

This guide will explore the pivotal experimental and computational approaches required to define the solid-state and solution-phase structures of this intriguing molecule.

Synthesis and Crystallization

A plausible synthetic route to 2-aminocyclooctane-1-carboxylic acid hydrochloride can be adapted from established methods for the synthesis of cyclic β-amino acids.[2] One common approach involves the Hofmann or Curtius rearrangement of a 1,2-dicarboxylic acid derivative.

Proposed Synthetic Pathway

A potential synthesis starts from cyclooctane-1,2-dicarboxylic anhydride. This commercially available starting material can be converted to the corresponding amide-acid, which is then subjected to a Hofmann rearrangement to yield the target β-amino acid. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Synthetic Pathway A Cyclooctane-1,2- dicarboxylic anhydride B Amide-acid intermediate A->B 1. NH3 2. H+ workup C 2-Aminocyclooctane-1- carboxylic acid B->C Br2, NaOH (Hofmann Rearrangement) D 2-Aminocyclooctane-1- carboxylic acid hydrochloride C->D HCl

Caption: Proposed synthetic route to 2-aminocyclooctane-1-carboxylic acid hydrochloride.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The hydrochloride salt of the amino acid is generally more amenable to crystallization than the free amino acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the synthesized 2-aminocyclooctane-1-carboxylic acid hydrochloride in a minimal amount of a suitable solvent. A common choice is a mixture of a polar solvent like water or ethanol with a less polar co-solvent.

  • Supersaturation: Slowly evaporate the solvent at room temperature or by controlled cooling to achieve a supersaturated solution.

  • Crystal Growth: Allow the solution to stand undisturbed. The formation of needle-shaped crystals is often observed.[3]

  • Harvesting: Carefully isolate the well-formed single crystals from the mother liquor.

Solid-State Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the cyclooctane ring.

Experimental Workflow

X-ray Crystallography Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data

Based on typical crystal structures of amino acid hydrochlorides, the following crystallographic parameters can be anticipated.[4]

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/n or P2₁2₁2₁
a (Å)5-10
b (Å)15-25
c (Å)7-12
β (°)90-100 (for monoclinic)
V (ų)700-1500
Z4
R-factor< 0.05

Conformational Analysis in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation in solution can differ due to the absence of packing forces and the presence of solvent molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is employed for a comprehensive conformational analysis in solution.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution-state conformation.

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons provide information about their dihedral angles, which in turn define the ring conformation. Protons on carbon atoms adjacent to the carbonyl group are expected to resonate around 2.0-3.0 ppm.[5]

  • ¹³C NMR: The chemical shifts of the ring carbons are sensitive to the local geometry. The carboxyl carbon typically appears in the range of 160-185 ppm.[6]

Computational Modeling

Density Functional Theory (DFT) is a robust computational method for exploring the potential energy surface of a molecule and identifying its low-energy conformers.

Workflow for Conformational Search:

  • Initial Structures: Generate a library of possible starting conformations for the cyclooctane ring, including the boat-chair, crown, and boat-boat forms.[1]

  • Geometry Optimization: Perform geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to identify the most stable structures.

  • Boltzmann Averaging: Calculate the population-weighted average of NMR parameters for comparison with experimental data.

The boat-chair conformation is predicted to be the most stable for the cyclooctane ring.[7] Within this conformation, the amino and carboxylic acid substituents can adopt pseudo-axial or pseudo-equatorial positions. Steric considerations suggest that the conformer with both substituents in pseudo-equatorial positions will be the most stable.[7]

Conformational Equilibrium A Boat-Chair (eq, eq) B Boat-Chair (ax, eq) A->B Ring Inversion C Other Conformers A->C Higher Energy B->C Higher Energy

Caption: Predicted conformational equilibrium of 2-aminocyclooctane-1-carboxylic acid.

Conclusion

The structural elucidation of 2-aminocyclooctane-1-carboxylic acid hydrochloride requires a multi-faceted approach that combines synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling. This in-depth guide has outlined the key experimental and theoretical methodologies necessary for a comprehensive analysis. The insights gained from such studies are invaluable for the rational design of novel peptide-based therapeutics with enhanced pharmacological properties. The predicted boat-chair conformation with equatorial substituents provides a strong starting point for further experimental verification and application in drug discovery.

References

  • Cyclooctane - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Polat, İ., Eşsiz, S., Bozkaya, U., & Salamci, E. (2022). Efficient and regioselective synthesis of dihydroxysubstituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 77–85. [Link]

  • Pakes, P. W., Rounds, T. C., & Strauss, H. L. (1981). Conformations of cyclooctane and some related oxocanes. The Journal of Physical Chemistry, 85(17), 2469–2475. [Link]

  • Gellman, S. H., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Aranda, J., et al. (2023). Mathematical Predicted Values Based on Sombor Descriptors for Cyclooctane Chains. Symmetry, 15(7), 1339. [Link]

  • Albericio, F., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 7846–7856. [Link]

  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181–2204. [Link]

  • Pescatori, L., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12). [Link]

  • van der Woerd, M. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483–1490. [Link]

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • Academia.edu. (n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH. Retrieved March 23, 2026, from [Link]

  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(7), 2181–2204. [Link]

  • Benedetti, E., Marsh, R. E., & Goodman, M. (1976). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 98(21), 6676–6684. [Link]

  • Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110–122. [Link]

  • LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 23, 2026, from [Link]

  • Greenwich Academic Literature Archive (GALA). (2011). X-ray crystallographic structure of the cyclic di-amino acid peptide: N,N′-Diacetyl-cyclo(Gly-Gly). Retrieved March 23, 2026, from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 23, 2026, from [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. Retrieved March 23, 2026, from [Link]

  • PubMed. (2010). X-ray crystallographic analysis of the 6-aminohexanoate cyclic dimer hydrolase: catalytic mechanism and evolution of an enzyme responsible for nylon-6 byproduct degradation. Retrieved March 23, 2026, from [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Retrieved March 23, 2026, from [Link]

  • PubMed. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Retrieved March 23, 2026, from [Link]

  • NextSDS. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (2025). The crystal structure of 2-aminobutanamide hydrochloride, C4H11ClN2O. Retrieved March 23, 2026, from [Link]

  • Molbase. (n.d.). 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6. Retrieved March 23, 2026, from [Link]

  • Thoreauchem. (n.d.). 2-aminocyclooctane-1-carboxylic acid hydrochloride-1384429-40-6. Retrieved March 23, 2026, from [Link]

Sources

Exploratory

Stereochemistry and enantiomeric resolution of 2-Aminocyclooctane-1-carboxylic acid

An In-Depth Technical Guide on the Stereochemistry and Enantiomeric Resolution of 2-Aminocyclooctane-1-carboxylic Acid Executive Summary The development of conformationally restricted cyclic β -amino acids has revolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereochemistry and Enantiomeric Resolution of 2-Aminocyclooctane-1-carboxylic Acid

Executive Summary

The development of conformationally restricted cyclic β -amino acids has revolutionized the design of foldamers, peptidomimetics, and novel pharmacophores. Among these, 2-Aminocyclooctane-1-carboxylic acid (2-ACOC) represents a unique synthetic challenge and opportunity. Unlike its 5- and 6-membered counterparts (e.g., cispentacin or ACHC), the 8-membered cyclooctane ring introduces profound transannular strain and high conformational mobility (e.g., boat-chair and crown conformations).

As a Senior Application Scientist, I have observed that the successful integration of 2-ACOC into drug development pipelines hinges entirely on one factor: absolute stereochemical control . This whitepaper dissects the stereochemical architecture of 2-ACOC, evaluates the causality behind modern enzymatic resolution strategies, and provides a field-proven, self-validating protocol for isolating its pure enantiomers.

Stereochemical Architecture of the Cyclooctane System

The 2-ACOC molecule possesses two adjacent stereocenters at C1 and C2, yielding four distinct stereoisomers: two cis-enantiomers (1S,2R and 1R,2S) and two trans-enantiomers (1S,2S and 1R,2R).

In synthetic practice, the cis-isomers are of primary interest because they can be efficiently accessed via the ring-opening of the corresponding bicyclic β -lactam precursor (9-azabicyclo[6.2.0]decan-10-one)[1]. However, the cyclooctane ring's flexibility means that traditional chemical resolution methods (such as diastereomeric salt formation using chiral acids) often fail. The energy barrier between different ring conformers dilutes the thermodynamic stability of the resulting diastereomeric crystals, leading to poor enantiomeric excess (ee) and unacceptable yield losses[2].

Stereochemistry Root 2-Aminocyclooctane- 1-carboxylic acid Cis cis-Isomers (Syn-periplanar) Root->Cis Trans trans-Isomers (Anti-periplanar) Root->Trans 1 1 Cis->1 Cis->1 Trans->1 Trans->1 SR (1S,2R)-Enantiomer Target for Hydrolysis RS (1R,2S)-Enantiomer Unreacted Ester SS (1S,2S)-Enantiomer RR (1R,2R)-Enantiomer

Stereochemical divergence of 2-Aminocyclooctane-1-carboxylic acid isomers.

Enantiomeric Resolution: Mechanistic Causality

To bypass the limitations of classical resolution, modern workflows employ Enzymatic Kinetic Resolution . The premier biocatalyst for this transformation is Candida antarctica lipase B (CALB).

The Causality of CALB Selectivity: Why does CALB succeed where chemical resolution fails? The answer lies in the enzyme's highly structured stereospecificity pocket. When racemic ethyl cis-2-aminocyclooctanecarboxylate is introduced to CALB, the enzyme must form an acyl-enzyme intermediate.

  • The (1S,2R)-enantiomer aligns its bulky cyclooctane ring smoothly within the hydrophobic cleft of CALB, lowering the transition state energy and resulting in rapid hydrolysis into the corresponding β -amino acid.

  • Conversely, the (1R,2S)-enantiomer suffers from severe steric clashes (exacerbated by the 8-membered ring's transannular bulk) against the walls of the catalytic triad. This steric penalty practically halts its hydrolysis, leaving it intact as an unreacted ester[3].

Workflow Start Racemic cis-Ester (1S,2R) & (1R,2S) Enzyme CALB Biocatalysis tBuOMe, 65°C Start->Enzyme Split 50% Conversion (E > 200) Enzyme->Split GC Monitoring Ester Unreacted (1R,2S)-Ester Organic Phase Split->Ester Slow Enantiomer Acid Hydrolyzed (1S,2R)-Acid Aqueous Phase Split->Acid Fast Enantiomer

CALB-catalyzed kinetic resolution workflow for enantiomeric separation.

Quantitative Validation of Resolution Strategies

The choice of reaction medium directly impacts the Enantiomeric Ratio ( E -value). While solvent-free and ball-milling (Mechanochemical) conditions are greener, running the reaction in a mild organic solvent like tert-butyl methyl ether (tBuOMe) at elevated temperatures provides the highest thermodynamic discrimination for the 8-membered ring[3].

Table 1: Comparative Efficiency of CALB-Catalyzed Resolution of Ethyl cis-2-Aminocyclooctanecarboxylate

Reaction ConditionConversion (%) ees​ (Unreacted Ester) eep​ (Product Acid)Enantiomeric Ratio ( E )
tBuOMe, 65 °C (Under-run) 48%> 90%> 98% > 200
tBuOMe, 65 °C (Over-run) 52%> 98% > 90%> 200
Solvent-free, 65 °C 49%95%96%> 150
Ball-milling (LAG), 3 Hz 45%85%> 98%> 100

Data synthesized from standardized biocatalytic hydrolysis parameters[3].

Self-Validating Experimental Protocol

In highly reversible or equilibrium-limited systems, stopping a reaction at exactly 50.0% conversion is practically impossible. To guarantee >98% ee for drug development applications, we utilize a self-validating two-step strategy (Under-run vs. Over-run).

Protocol: Preparative-Scale Resolution of Ethyl cis-2-Aminocyclooctanecarboxylate

Objective: Isolate enantiopure (1R,2S)-ester and (1S,2R)-acid.

Step 1: Substrate Solvation and Enzyme Loading

  • Dissolve 100 mg of racemic ethyl cis-2-aminocyclooctanecarboxylate in 15 mL of tBuOMe.

    • Causality: tBuOMe is chosen because its mild polarity prevents enzyme denaturation while fully solvating the highly lipophilic cyclooctane substrate.

  • Add 30 mg/mL of immobilized CALB (Substrate:Enzyme ratio of 1:4.5).

    • Causality: This specific ratio prevents mass-transfer limitations within the heterogeneous mixture while maintaining economic viability.

Step 2: Incubation and Real-Time Validation 3. Incubate the suspension at 65 °C under continuous orbital shaking.

  • Causality: 65 °C is the thermodynamic sweet spot. It maximizes the kinetic energy for the (1S,2R) transition state without inducing thermal degradation of the enzyme.

  • Self-Validation Checkpoint: Withdraw 50 μ L aliquots every 2 hours. Perform double derivatization and analyze via Gas Chromatography (GC).

    • Action: If the target is the (1S,2R)-acid , halt the reaction at <50% conversion (Under-run) . If the target is the (1R,2S)-ester , allow the reaction to proceed to >50% conversion (Over-run) [3].

Step 3: Quenching and Phase Separation 5. Halt the reaction by filtering off the immobilized CALB through a Celite pad. Wash the enzyme bed with 10 mL of EtOAc to ensure complete recovery of the organics. 6. Transfer the filtrate to a separatory funnel and extract with distilled H 2​ O (3 x 15 mL).

  • Mechanism: The unreacted (1R,2S)-ester remains highly lipophilic and stays in the organic phase. The hydrolyzed (1S,2R)-acid exists as a zwitterion and partitions entirely into the aqueous phase[4].

Step 4: Product Isolation 7. Organic Phase: Dry over anhydrous Na 2​ SO 4​ , filter, and evaporate the tBuOMe in vacuo to yield the unreacted (1R,2S)-ethyl 2-aminocyclooctanecarboxylate. 8. Aqueous Phase: Lyophilize the aqueous extracts to yield the crystalline (1S,2R)-2-aminocyclooctane-1-carboxylic acid. Recrystallize from H 2​ O/acetone for final polishing.

Sources

Foundational

Synthesis Pathways for 2-Aminocyclooctane-1-carboxylic Acid Hydrochloride: A Technical Guide

Mechanistic Rationale & Application Landscape As a Senior Application Scientist, I approach the synthesis of unnatural cyclic β -amino acids not merely as a sequence of reactions, but as a highly controlled orchestration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Application Landscape

As a Senior Application Scientist, I approach the synthesis of unnatural cyclic β -amino acids not merely as a sequence of reactions, but as a highly controlled orchestration of stereocenters. 2-Aminocyclooctane-1-carboxylic acid hydrochloride is a critical building block in the design of foldamers, conformationally restricted peptidomimetics, and intermediates for complex alkaloids like anatoxin-a 1. The eight-membered ring introduces unique transannular strain and conformational flexibility challenges, making its stereoselective synthesis a rigorous test of modern synthetic methodology.

To achieve high atom economy and strict stereocontrol, the field has largely moved away from classical, low-yield ring-expansion techniques. Instead, the modern standard relies on the[2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) followed by targeted solvolysis, and when enantiopurity is required, biocatalytic kinetic resolution 2.

Primary Synthetic Route: The CSI Cycloaddition Pathway

Causality & Logic

The most efficient method to construct cis- β -amino acids is the [2+2] cycloaddition of CSI to a cyclic alkene like 1,5-cyclooctadiene. CSI is an exceptionally electrophilic reagent. Its addition proceeds via a concerted, albeit asynchronous, mechanism that strictly obeys Markovnikov's rule, ensuring a cis-fused bicyclic β -lactam intermediate [[3]](). Because the intermediate N-chlorosulfonyl- β -lactam is highly reactive, it must be reduced in situ to prevent polymerization. Subsequent acidic solvolysis of the unactivated β -lactam directly yields the hydrochloride salt of the β -amino ester, establishing a self-validating protocol where the robust bicyclic intermediate guarantees the relative cis stereochemistry of the final product 4.

G A 1,5-Cyclooctadiene (Starting Material) B [2+2] Cycloaddition + Chlorosulfonyl Isocyanate A->B C N-Chlorosulfonyl-β-lactam Intermediate B->C D Reductive Hydrolysis (Na2SO3, K2CO3) C->D E 9-Azabicyclo[6.2.0]decane Derivative (β-lactam) D->E F Acidic Ring Opening (HCl / MeOH) E->F G 2-Aminocyclooctane-1-carboxylic acid hydrochloride F->G

Caption: CSI-mediated[2+2] cycloaddition and acidic ring-opening synthesis pathway.

Protocol 1: Synthesis of the β -Lactam Intermediate
  • Preparation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere. Charge with 1,5-cyclooctadiene (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M).

  • Cycloaddition: Cool the solution to 0 °C. Add chlorosulfonyl isocyanate (CSI) (1.0 equiv) dropwise over 30 minutes to manage the exothermic [2+2] cycloaddition 5.

  • Stirring: Allow the reaction to warm to room temperature and stir for 20-24 hours. Monitor via TLC (hexane/EtOAc) until the diene is fully consumed.

  • Reductive Hydrolysis: Transfer the mixture dropwise into a vigorously stirred, biphasic quenching solution of Na₂SO₃ (0.1 equiv) and K₂CO₃ (2.5 equiv) in H₂O at 0 °C 5.

    • Scientist's Note: The mild reducing agent selectively cleaves the N-chlorosulfonyl group without hydrolyzing the strained β -lactam ring.

  • Extraction: Stir for 3.5 hours. Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic 9-azabicyclo[6.2.0]dec-6-en-10-one.

Protocol 2: Acidic Ring Opening & Hydrochloride Salt Formation
  • Solvolysis: Dissolve the isolated β -lactam (1.0 equiv) in absolute methanol (0.5 M) at 0 °C 6.

  • Acidification: Slowly introduce a solution of 10% HCl gas dissolved in absolute methanol 6.

    • Scientist's Note: Strictly anhydrous conditions are critical here to cleanly form the methyl ester hydrochloride without generating the zwitterionic free amino acid, which severely complicates purification.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the 2-aminocyclooct-3-ene-1-carboxylate methyl ester hydrochloride.

  • Reduction & Global Hydrolysis: Subject the alkene to catalytic hydrogenation (Pd/C, H₂) to yield the saturated cyclooctane ring. Finally, reflux the ester in 6N aqueous HCl for 4 hours, followed by lyophilization, to obtain the target 2-aminocyclooctane-1-carboxylic acid hydrochloride.

Enantiomeric Resolution via Biocatalysis (CALB)

Causality & Logic

Chemical resolution of eight-membered rings via diastereomeric salt formation is notoriously inefficient due to poor crystallization kinetics. Instead, we employ biocatalysis. Candida antarctica Lipase B (CALB) exhibits profound enantioselectivity (E > 200) for the hydrolysis of racemic cis-cyclic β -amino esters 3. The enzyme's active site specifically accommodates the (1R,2S)-enantiomer, hydrolyzing it to the free β -amino acid while leaving the (1S,2R)-ester intact. This allows for simple, highly scalable separation via acid-base extraction.

G Racemic Racemic β-Amino Ester (±)-cis Enzyme CALB Lipase Hydrolysis (tBuOMe, 65°C) Racemic->Enzyme Acid (1R,2S)-β-Amino Acid (Product) Enzyme->Acid Enantioselective Cleavage Ester (1S,2R)-β-Amino Ester (Unreacted) Enzyme->Ester Retained

Caption: CALB-catalyzed kinetic resolution of racemic cyclic β-amino esters.

Quantitative Resolution Data

The choice of solvent heavily dictates the enantiomeric excess (ee%) and reaction kinetics. The table below summarizes the optimization parameters for the kinetic resolution of (±)-ethyl 2-aminocyclooctanecarboxylate.

SubstrateSolventTemp (°C)Time (h)Conversion (%)E-valueProduct ee (%)
(±)-Ethyl 2-aminocyclooctanecarboxylatetBuOMe6524~50>200>98
(±)-Ethyl 2-aminocyclooctanecarboxylateiPr₂O60484213395
(±)-Ethyl 2-aminocyclooctanecarboxylateSolvent-free6572358590

Data synthesized from established CALB resolution screenings 3.

Protocol 3: Preparative-Scale Enzymatic Hydrolysis
  • Incubation: Dissolve racemic ethyl 2-aminocyclooctanecarboxylate (5.0 mmol) in tert-butyl methyl ether (tBuOMe) (20 mL). Add CALB (approx. 50 mg/mmol substrate) 3.

  • Thermostatic Shaking: Incubate the suspension in an orbital shaker at 65 °C and 150 rpm.

    • Scientist's Note: tBuOMe is selected as the optimal green solvent because it maintains essential enzyme hydration without participating in deleterious side reactions.

  • Monitoring: Track conversion via GC (Chirasil-L-Val column) after derivatization with acetic anhydride. Terminate the reaction at exactly 50% conversion to maximize E-value.

  • Separation: Filter off the immobilized enzyme. Extract the organic filtrate with 1N HCl. The unreacted (1S,2R)-ester remains in the organic phase. Neutralize the aqueous phase to its isoelectric point to precipitate the highly pure (1R,2S)-2-aminocyclooctanecarboxylic acid. Treat with HCl gas in ether to form the final hydrochloride salt.

Alternative Route: Hofmann Degradation

For specific isotopic labeling requirements or when starting from bulk petrochemical dicarboxylic acids, the Hofmann degradation of cyclooctane-1,2-dicarboxylic monoamide serves as a viable alternative 2. The reaction proceeds via an isocyanate intermediate with strict retention of configuration. However, the use of hypobromite or hypochlorite presents scalability and environmental challenges compared to the superior atom economy of the CSI route.

References

  • Synthesis and Antimalarial Evaluation of Cyclic β-Amino Acid-Containing Dipeptides. National Institutes of Health (PMC). URL:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews (ACS). URL:[Link]

  • Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. MDPI. URL:[Link]

  • Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. National Institutes of Health (PMC). URL:[Link]

  • Supporting Information: Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. Beilstein Journals. URL:[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI. URL:[Link]

Sources

Exploratory

The Proposed Mechanism of Action of 2-Aminocyclooctane-1-carboxylic Acid in Biological Systems

An In-depth Technical Guide Executive Summary 2-Aminocyclooctane-1-carboxylic acid is a conformationally constrained, cyclic β-amino acid. While direct experimental elucidation of its mechanism of action is not extensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

2-Aminocyclooctane-1-carboxylic acid is a conformationally constrained, cyclic β-amino acid. While direct experimental elucidation of its mechanism of action is not extensively documented in publicly available literature, a robust mechanistic hypothesis can be formulated based on the well-characterized activities of its structural analogs, particularly the potent antifungal agent cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid). This guide synthesizes the available evidence to propose a primary mechanism of action for 2-aminocyclooctane-1-carboxylic acid as an antifungal agent, centered on a dual-action model. This model posits that the compound is first actively accumulated within fungal cells via amino acid transporters and subsequently inhibits the essential enzyme isoleucyl-tRNA synthetase, leading to the disruption of protein synthesis and cessation of fungal growth. This document provides a detailed exploration of this proposed mechanism, outlines key experimental protocols for its validation, and discusses the broader context of cyclic β-amino acids in drug development.

Introduction: The Significance of Cyclic β-Amino Acids

Cyclic β-amino acids are a fascinating class of non-proteinogenic amino acids characterized by a cyclic alkane backbone with vicinal amino and carboxyl functional groups. Unlike their linear α-amino acid counterparts, their rigid, constrained conformations make them powerful tools in medicinal chemistry.[1][2] They are frequently used as building blocks to create "foldamers," which are oligomers that fold into stable, predictable secondary structures like helices and turns.[3] This structural rigidity can enhance proteolytic stability and improve binding affinity to protein targets, making them valuable components in the design of novel peptides and therapeutic agents.[3][4]

2-Aminocyclooctane-1-carboxylic acid belongs to this family. While its synthesis has been described, its biological role remains an area of active investigation.[5][6] However, by examining its smaller-ring analog, cispentacin, a powerful antifungal agent, we can construct a detailed and testable hypothesis for its mechanism of action.[7][8]

PART 1: The Inferred Antifungal Mechanism of Action

The proposed mechanism for 2-aminocyclooctane-1-carboxylic acid against fungal pathogens, particularly opportunistic yeasts like Candida albicans, is a two-stage process. This process overcomes the challenge of modest in vitro activity under standard conditions by achieving high intracellular concentrations, a hallmark of the cispentacin family of antifungals.[7][9]

Section 1.1: Cellular Uptake - The Gateway to Activity

The first critical step is the compound's entry into and accumulation within the fungal cell. This is not a passive process but an active transport mechanism mediated by the cell's own nutrient uptake systems.[7][10]

  • Active Transport via Amino Acid Permeases: The antifungal activity is dependent on the compound being recognized and transported by fungal amino acid permeases. Studies on cispentacin and the related compound BAY 10-8888 have shown that they are actively taken up by an inducible proline permease and other general amino acid permeases.[7][9][10] This energy-dependent process utilizes the proton motive force across the plasma membrane to transport the molecule against its concentration gradient, leading to intracellular levels that can be over 200 times higher than the external medium.[9][10] This accumulation is the key to its potent in vivo efficacy.

Diagram 1: Proposed Cellular Uptake Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Compound_ext 2-Aminocyclooctane- 1-carboxylic acid (Low Concentration) Permease Amino Acid Permease (e.g., Proline Permease) Compound_ext->Permease Recognition & Binding Compound_int Accumulated Compound (High Concentration) Permease->Compound_int Active Transport (Energy-Dependent)

Caption: Active transport of the compound into the fungal cell.

Section 1.2: Intracellular Target - Inhibition of Protein Synthesis

Once concentrated inside the cell, the compound exerts its antifungal effect by targeting a critical enzyme in the protein synthesis machinery.

  • Primary Target: Isoleucyl-tRNA Synthetase (IARS): The primary molecular target for cispentacin and its analogs is isoleucyl-tRNA synthetase (IARS).[7][10] This enzyme performs the first essential step of protein synthesis: attaching the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This "charging" reaction is vital for ensuring the correct amino acid is incorporated into a growing polypeptide chain. By acting as an inhibitor of IARS, the compound prevents the formation of isoleucyl-tRNAIle.[10] This leads to a depletion of the charged tRNA pool, stalling ribosome function, and ultimately halting protein synthesis, which results in a fungistatic or fungicidal effect.[9] While some early studies also suggested prolyl-tRNA synthetase as a potential target, subsequent work has more definitively identified IARS as the primary site of action for related compounds.[7][9][10]

Diagram 2: Proposed Mechanism of IARS Inhibition

G cluster_pathway Normal Protein Synthesis Pathway cluster_inhibition Inhibition Pathway Isoleucine Isoleucine IARS Isoleucyl-tRNA Synthetase (IARS) Isoleucine->IARS tRNA_ile tRNA(Ile) tRNA_ile->IARS Charged_tRNA Isoleucyl-tRNA(Ile) IARS->Charged_tRNA ATP -> AMP Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Compound 2-Aminocyclooctane- 1-carboxylic acid Compound->IARS Inhibition Blocked_IARS Inhibited IARS

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2-Aminocyclooctane-1-carboxylic acid hydrochloride

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic Amino Acids The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and constrain peptide conformation.[1][2] Among these, cyclic amino acids, such as 2-Aminocyclooctane-1-carboxylic acid (Aoc), present a unique opportunity to introduce significant conformational rigidity into a peptide backbone. This application note provides a detailed protocol and scientific rationale for the successful incorporation of Fmoc-protected 2-Aminocyclooctane-1-carboxylic acid hydrochloride into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu orthogonal protection strategy.[3]

The eight-membered ring of Aoc introduces substantial steric bulk, which necessitates optimized coupling conditions to ensure efficient amide bond formation.[4] This guide is intended for researchers, scientists, and drug development professionals, providing both a step-by-step methodology and the underlying chemical principles to navigate the challenges associated with sterically hindered, non-canonical amino acids.

Pre-Synthesis Considerations: The Impact of a Sterically Demanding Residue

The successful incorporation of 2-Aminocyclooctane-1-carboxylic acid requires careful consideration of several factors that differ from standard SPPS of proteinogenic amino acids.

  • Steric Hindrance: The bulky, cyclic nature of Aoc significantly slows down the kinetics of the coupling reaction. Standard coupling reagents may prove insufficient to drive the reaction to completion. Therefore, the use of potent activating reagents is crucial.[2]

  • Solubility: The hydrochloride salt form of the amino acid may have different solubility profiles in standard SPPS solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) compared to its free amino acid counterpart. It is imperative to ensure complete dissolution of the Fmoc-Aoc-OH·HCl prior to activation and coupling.

  • Double Coupling: Due to the steric hindrance, a single coupling reaction may not be sufficient to achieve a quantitative reaction. A second coupling step with fresh reagents is often recommended to maximize the yield and minimize the formation of deletion sequences.[2]

  • Monitoring of Coupling Efficiency: The traditional ninhydrin (Kaiser) test is essential to confirm the completion of each coupling step. A positive test after the initial coupling indicates the presence of unreacted free amines and the necessity of a second coupling.[5]

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the incorporation of 2-Aminocyclooctane-1-carboxylic acid into a growing peptide chain on a solid support.

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
Fmoc-Rink Amide MBHA Resin (or other suitable resin)100-200 meshSigma-Aldrich
Fmoc-protected Amino AcidsSynthesis GradeSigma-Aldrich
Fmoc-2-Aminocyclooctane-1-carboxylic acid·HClSynthesis GradeVaries
N,N-Dimethylformamide (DMF)Amine-free, SPPS GradeThermo Fisher
N-Methyl-2-pyrrolidone (NMP)SPPS GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis GradeSigma-Aldrich
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Diethyl EtherACS GradeVWR
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5]

  • After swelling, drain the DMF from the vessel.

Protocol 2: Standard Fmoc-SPPS Cycle for Canonical Amino Acids

This cycle is repeated for each standard amino acid in the sequence.

SPPS_Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. NextCycle Next Cycle or Final Deprotection Washing2->NextCycle 5.

Figure 1: Standard Fmoc-SPPS Cycle.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and dibenzofulvene-piperidine adduct.[6]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the mixture and allow it to react for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the absence of free primary amines.[5]

  • Washing:

    • Wash the resin with DMF (3 x 10 mL per gram of resin).

Protocol 3: Incorporation of Fmoc-2-Aminocyclooctane-1-carboxylic acid hydrochloride

This protocol details the optimized steps for coupling the sterically hindered Aoc residue.

Aoc_Coupling_Workflow cluster_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_decision Completion Check cluster_recouple Second Coupling (if needed) Prep_Aoc Dissolve Fmoc-Aoc-OH·HCl and HATU in DMF/NMP Prep_Base Add DIPEA Prep_Aoc->Prep_Base Pre-activation Add_to_Resin Add activated Aoc to deprotected resin Prep_Base->Add_to_Resin React Agitate for 2-4 hours Add_to_Resin->React Kaiser_Test1 Perform Kaiser Test React->Kaiser_Test1 Negative Negative: Proceed to Wash Kaiser_Test1->Negative Complete Positive Positive: Initiate Second Coupling Kaiser_Test1->Positive Incomplete Repeat_Coupling Repeat coupling with fresh reagents Positive->Repeat_Coupling Kaiser_Test2 Perform Kaiser Test Repeat_Coupling->Kaiser_Test2 Kaiser_Test2->Negative

Figure 2: Workflow for coupling Fmoc-Aoc-OH·HCl.

  • Reagent Preparation and Activation:

    • In a separate vial, dissolve Fmoc-2-Aminocyclooctane-1-carboxylic acid hydrochloride (4 equivalents) and HATU (3.9 equivalents) in a minimal amount of DMF. NMP can be used if solubility is an issue.[2]

    • Add DIPEA (8 equivalents) to the solution. Note: The hydrochloride salt will react with one equivalent of the base.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • First Coupling:

    • Add the activated Fmoc-Aoc-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. The extended reaction time is necessary to overcome the steric hindrance.[2]

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test.

  • Decision and Second Coupling (if necessary):

    • If the Kaiser test is negative (beads are colorless), the coupling is complete. Proceed to the washing step.

    • If the Kaiser test is positive (beads turn blue), a second coupling is required. Drain the reaction solution and wash the resin with DMF (3x).

    • Repeat steps 1 and 2 with a fresh solution of activated Fmoc-Aoc-OH.

    • After the second coupling, perform another Kaiser test to confirm completion.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

Cleavage CocktailComposition (v/v/w)Use Case
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides containing Trp, Met, Cys, or Arg. A robust, general-purpose cocktail.
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Peptides without sensitive residues like Trp, Met, or Cys.
  • Resin Preparation:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.[5]

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the appropriate cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Analyze the purified fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the identity of the peptide.

    • Assess the purity of the final product by analytical RP-HPLC.

  • Lyophilization:

    • Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Trustworthiness and Self-Validation

The protocol described above incorporates several checkpoints to ensure the successful synthesis of the target peptide. The mandatory Kaiser test after each coupling step provides immediate feedback on the reaction efficiency, allowing for corrective measures such as double coupling. Furthermore, the final analysis by RP-HPLC and mass spectrometry serves as the ultimate validation of the synthesis, confirming both the purity and identity of the desired product. By following these integrated monitoring and analysis steps, the protocol becomes a self-validating system, increasing the likelihood of a successful outcome.

Conclusion

The incorporation of sterically demanding, non-canonical amino acids like 2-Aminocyclooctane-1-carboxylic acid is a challenging yet rewarding endeavor in peptide science. The protocol outlined in this application note provides a robust framework for achieving this goal. By employing potent coupling reagents, extending reaction times, and diligently monitoring coupling completion, researchers can successfully synthesize novel peptides with unique conformational constraints. These modified peptides are valuable tools for exploring structure-activity relationships and developing next-generation therapeutics.

References

  • Johnson & Johnson Pharmaceutical Research and Development, LLC. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry, 12(16), 4375-4385. [Link]

  • Benchchem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
  • ACS Publications. (2001).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-D-Val-OH.
  • Alta Bioscience. (2024).
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics, Volume E 22b, 6.8 Synthesis of Cyclic Peptides.
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Nowick Laboratory. (2020).
  • Humana Press. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-252.
  • Sigma-Aldrich. (n.d.). (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid AldrichCPR.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • ChemicalBook. (n.d.). 359586-69-9((1R,2R)-FMOC-2-AMINOCYCLOPENTANE CARBOXYLIC ACID) Product Description.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Chem-Impex. (n.d.). Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acid.
  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.
  • Organic Syntheses. (2017).
  • PubChem. (n.d.). N-Fmoc-(1R,2S)-2-Amino-1-cyclopentanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Santa Cruz Biotechnology. (n.d.). (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid.
  • The Royal Society of Chemistry. (n.d.).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Lund University. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

Sources

Application

Application Note: Conformational Engineering of Peptidomimetics Using 2-Aminocyclooctane-1-carboxylic Acid (ACOC)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.

Introduction to Alicyclic β -Amino Acids in Drug Design

The development of peptidomimetics relies heavily on the introduction of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as rapid proteolytic degradation and lack of conformational stability[1]. Among these, alicyclic β -amino acids have emerged as powerful tools for constructing "foldamers"—synthetic oligomers that adopt highly predictable, well-defined secondary structures.

2-Aminocyclooctane-1-carboxylic acid (ACOC) is a unique alicyclic β -amino acid characterized by an eight-membered carbocyclic ring[2]. Unlike its smaller cyclopentane (cispentacin) or cyclohexane counterparts, the cyclooctane ring imposes severe steric constraints on the peptide backbone. When incorporated into a peptide sequence, the bulky eight-membered ring restricts the ϕ and ψ dihedral angles, predictably driving the formation of stable secondary structures such as β -hairpins or helical motifs[3].

Mechanistic Rationale: The Causality of Conformational Locking

The utility of ACOC in peptidomimetics is governed by the minimization of transannular interactions and allylic strain within the cyclooctane ring[4]. In the cis-configuration, the exocyclic amino and carboxyl groups are forced into a pseudo-equatorial/axial arrangement. This spatial orientation perfectly aligns the hydrogen bond donors and acceptors of the adjacent amide bonds, nucleating a reverse turn or helical twist. By strategically placing cis-ACOC into a linear peptide, researchers can "lock" the molecule into a bioactive conformation, significantly enhancing its binding affinity to target receptors while simultaneously shielding the amide backbone from protease active sites.

Workflow N1 Target Identification (Protease-Resistant Motif) N2 Scaffold Selection (Incorporate cis-ACOC) N1->N2 N3 Sterically-Hindered SPPS (PyBOP/HOAt Activation) N2->N3 N4 Conformational Locking (Helix/Turn Induction) N3->N4 N5 Bioassay & Validation N4->N5

Workflow for designing and validating ACOC-based conformationally restricted peptidomimetics.

Preparation of Enantiopure ACOC via Enzymatic Kinetic Resolution

To effectively utilize ACOC in stereospecific drug design, absolute enantiopurity is required. The racemic cis- β -lactam precursor (9-azabicyclo[6.2.0]decan-10-one) is first converted to a racemic ester. Subsequently, is employed to catalyze the highly enantioselective hydrolysis of the cis-amino esters[5]. CALB displays strict S-selective hydrolysis for these cyclic compounds, yielding the unreacted (1R,2S)-ester and the hydrolyzed (1S,2R)-amino acid[5].

Protocol 1: CALB-Catalyzed Kinetic Resolution

Self-Validation Principle: This protocol relies on real-time chromatographic monitoring. By strictly terminating the reaction at 50% conversion, the system inherently guarantees maximum enantiomeric excess (ee > 97%) for both the product acid and the remaining ester.

Reagents & Materials:

  • Racemic ethyl cis-2-aminocyclooctanecarboxylate (1.0 mmol)

  • Candida antarctica Lipase B (CALB, immobilized, 50 mg)

  • Diisopropyl ether (DIPE) or solvent-free ball-milling setup[5]

  • Distilled water (0.5 equivalents)

Step-by-Step Methodology:

  • Initialization: Dissolve 1.0 mmol of racemic ethyl cis-2-aminocyclooctanecarboxylate in 5 mL of DIPE in a reaction vial.

  • Enzyme Addition: Add 50 mg of immobilized CALB and 0.5 mmol of distilled water to the mixture.

  • Incubation: Incubate the suspension at 45 °C under continuous orbital shaking (200 rpm).

  • Causality & Monitoring (Critical Step): Monitor the reaction progress via Gas Chromatography (GC). The enzyme selectively hydrolyzes the (1S,2R)-enantiomer. You must stop the reaction exactly at ~50% conversion. Reasoning: Allowing the reaction to proceed beyond 50% will force the enzyme to begin hydrolyzing the off-target (1R,2S)-enantiomer, drastically reducing the enantiomeric purity of the final building blocks.

  • Termination: Filter the mixture to remove the immobilized enzyme. Wash the enzyme bed with hot ethyl acetate (3 × 15 mL) to ensure complete recovery of the unreacted ester[5].

  • Separation: Wash the filtered enzyme with hot distilled water to elute the crystalline (1S,2R)-2-aminocyclooctanecarboxylic acid product. Recrystallize from H₂O/acetone[5].

G A Racemic cis-ACOC Ester B CALB Enzyme (Kinetic Resolution) A->B C (1R,2S)-ACOC Ester (Unreacted, ee > 97%) B->C 50% Conversion D (1S,2R)-ACOC Acid (Hydrolyzed, ee > 97%) B->D 50% Conversion

CALB-catalyzed kinetic resolution of racemic cis-ACOC ester into enantiopure building blocks.

Incorporation of ACOC into Peptidomimetics via SPPS

Incorporating an eight-membered ring into a peptide chain introduces immense steric hindrance. Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (e.g., HBTU/HOBt) often fail, leading to truncated deletion sequences. To overcome this activation energy barrier, highly reactive phosphonium-based coupling agents (like PyBOP) paired with HOAt are required[1].

Protocol 2: Sterically-Hindered SPPS Coupling

Self-Validation Principle: The protocol utilizes a Kaiser test feedback loop. The workflow cannot proceed to deprotection until the primary amine is chemically proven to be fully consumed, preventing deletion mutations in the foldamer.

Reagents:

  • Fmoc-(1S,2R)-ACOC-OH

  • 2-Chlorotrityl chloride (2-CTC) resin[1]

  • PyBOP, HOAt, N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Swelling: Swell the 2-CTC resin in dry DCM for 30 minutes to maximize pore accessibility.

  • Activation (Causality Step): In a separate vial, dissolve 3.0 equivalents of Fmoc-ACOC-OH, 3.0 equivalents of PyBOP, and 3.0 equivalents of HOAt in dry DMF. Add 6.0 equivalents of DIEA. Reasoning: HOAt forms a 7-aza-1-hydroxybenzotriazole active ester, which features a neighboring group effect (via the pyridine nitrogen) that accelerates the aminolysis of sterically hindered bulky cyclic amino acids compared to standard HOBt.

  • Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for an extended duration of 4 to 6 hours. (Alternatively, apply microwave irradiation at 75 °C for 15 minutes).

  • Validation: Perform a Kaiser test on a few resin beads.

    • Blue beads: Incomplete coupling. Repeat Step 2 & 3 (Double Coupling).

    • Colorless beads: Successful coupling. Proceed to Fmoc deprotection (20% piperidine in DMF).

  • Cleavage & Cyclization: Cleave the linear sequence using mild acidic conditions (e.g., acetic acid or 1% TFA in DCM) to retain side-chain protecting groups if head-to-tail macrocyclization is desired in solution[1].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the resolution and physical properties of ACOC enantiomers, serving as a benchmark for quality control during synthesis.

Parameter / Compound(1S,2R)-ACOC (Hydrolyzed Acid)(1R,2S)-ACOC Ester (Unreacted)
Enzymatic Yield (Theoretical Max 50%) ~28 - 33%~40 - 45%
Enantiomeric Excess (ee) > 97%> 97%
Specific Rotation [α]D25​ -19.15° ( c 0.22, H₂O)[5]+17.8° ( c 0.4, H₂O)[6]
Melting Point 210–216 °C[5]N/A (Liquid/Oil)
SPPS Coupling Efficiency (PyBOP/HOAt) > 95% (after 4 hours)> 95% (after 4 hours)

References

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI (Molecules, 2022) URL:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications, 2001) URL:[Link]

  • Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers Source: MDPI (Molecules, 2017) URL:[Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives Source: Beilstein Journal of Organic Chemistry (2022) URL:[Link]

  • β2-Amino Acids in the Design of Conformationally Homogeneous cyclo-Peptide Scaffolds Source: Journal of the American Chemical Society (ACS Publications, 2006) URL:[Link]

Sources

Method

Application Notes and Protocols for 2-Aminocyclooctane-1-carboxylic acid hydrochloride in Drug Discovery

Introduction: The Strategic Value of Conformational Constraint State-of-the-art research has demonstrated the immense value of conformationally constrained amino acids in shaping the architecture and biological activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Constraint

State-of-the-art research has demonstrated the immense value of conformationally constrained amino acids in shaping the architecture and biological activity of peptides and small molecule drugs.[1][2] By reducing the entropic penalty upon binding to a biological target, these rigid building blocks can significantly enhance binding affinity and selectivity.[3] 2-Aminocyclooctane-1-carboxylic acid hydrochloride emerges as a particularly intriguing, yet underexplored, member of this class. Its eight-membered ring offers a unique conformational landscape, larger and more flexible than its cyclopentane or cyclohexane counterparts, yet still significantly more constrained than linear amino acids. This distinct structural feature presents novel opportunities for scaffolding and the spatial presentation of pharmacophoric elements.

This guide provides a comprehensive overview of 2-Aminocyclooctane-1-carboxylic acid hydrochloride as a building block in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this constrained amino acid. We will delve into its physicochemical properties, provide detailed, albeit extrapolated, synthetic protocols, and explore its potential applications in the design of innovative therapeutics, drawing parallels from more established cyclic amino acids where necessary.

Physicochemical and Structural Properties

The utility of 2-Aminocyclooctane-1-carboxylic acid hydrochloride in drug design is intrinsically linked to its three-dimensional structure and chemical characteristics.

Structural Features

The cyclooctane ring can adopt several low-energy conformations, such as the boat-chair and twist-chair forms. The relative positioning of the amino and carboxylic acid groups (cis or trans) will further influence the preferred conformation and the dihedral angles of the amino acid backbone. This inherent conformational preference can be exploited to induce specific secondary structures, such as turns or helices, in peptides or to orient substituents in a precise manner in small molecules. The larger ring size compared to cyclopentane or cyclohexane analogues provides access to a different region of conformational space, potentially enabling the mimicry of larger peptide loops or the targeting of different sub-pockets within a receptor binding site.

Physicochemical Data

Table 1: Physicochemical Properties of 2-Aminocyclooctane-1-carboxylic acid hydrochloride and a Dihydroxy- Analogue

PropertyValue (Parent Compound - Predicted/Typical)Value (Dihydroxy-Analogue - Experimental)
Molecular Formula C₉H₁₈ClNO₂C₉H₁₇NO₄·HCl
Molecular Weight 207.70 g/mol Not Reported
Appearance White to off-white solidNot Reported
Solubility Soluble in water and polar organic solventsNot Reported
Melting Point >200 °C (decomposition)Not Reported
pKa (COOH) ~2-3Not Reported
pKa (NH₃⁺) ~9-10Not Reported

Note: Data for the parent compound is estimated based on similar cyclic amino acid hydrochlorides. Data for the dihydroxy-analogue is derived from the synthesis reported by Ortega-Rojas et al. (2022).[4]

Spectroscopic Characterization (Reference Data)

Detailed spectroscopic data for the parent compound is scarce. However, the following represents typical spectral characteristics for cyclic amino acids and includes specific data from a synthesized dihydroxy-substituted derivative for reference.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclooctane ring protons between approximately 1.2 and 2.5 ppm. The α-proton and the proton on the carbon bearing the amino group would likely appear as distinct multiplets further downfield, typically between 2.5 and 4.0 ppm. The ammonium protons would appear as a broad singlet. In the dihydroxy-substituted analogue, protons adjacent to the hydroxyl groups show characteristic downfield shifts.[4]

  • ¹³C NMR: The carbon spectrum will show a series of peaks for the cyclooctane ring carbons, typically in the range of 20-45 ppm. The α-carbon and the carbon bearing the amino group will be downfield, around 50-65 ppm. The carbonyl carbon will appear significantly downfield, typically in the 170-180 ppm region.

  • FT-IR (KBr Pellet): The infrared spectrum is expected to display characteristic absorptions for the carboxylic acid and amine functional groups. A very broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹, overlapping with C-H stretching vibrations.[5] A strong carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹.[5] The N-H bending of the ammonium salt will likely be visible around 1500-1600 cm⁻¹.

Synthetic Protocols

Synthesis of Ethyl 2-oxocyclooctane-1-carboxylate (Intermediate 1)

This procedure is adapted from methods for the synthesis of related 2-oxocycloalkanecarboxylates.

  • Materials: Cyclooctanone, diethyl carbonate, sodium hydride (60% dispersion in mineral oil), toluene (anhydrous), hydrochloric acid (1 M).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add diethyl carbonate (2.0 eq).

    • Heat the mixture to 80-90 °C.

    • Slowly add cyclooctanone (1.0 eq) dropwise over 1-2 hours, maintaining the temperature.

    • After the addition is complete, continue stirring at 90 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2-3).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford ethyl 2-oxocyclooctane-1-carboxylate.

Reductive Amination to Ethyl 2-aminocyclooctane-1-carboxylate (Intermediate 2)

This protocol is a standard method for the conversion of β-keto esters to β-amino esters.

  • Materials: Ethyl 2-oxocyclooctane-1-carboxylate, ammonium acetate or ammonia, sodium cyanoborohydride or a suitable reducing agent, methanol.

  • Procedure:

    • Dissolve ethyl 2-oxocyclooctane-1-carboxylate (1.0 eq) in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by adding 1 M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Make the aqueous residue basic (pH > 10) with 2 M NaOH and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-aminocyclooctane-1-carboxylate.

Hydrolysis to 2-Aminocyclooctane-1-carboxylic acid hydrochloride (Final Product)

This is a standard procedure for the hydrolysis of amino esters to the corresponding amino acid hydrochlorides.[6]

  • Materials: Ethyl 2-aminocyclooctane-1-carboxylate, concentrated hydrochloric acid.

  • Procedure:

    • To the crude ethyl 2-aminocyclooctane-1-carboxylate, add a 6 M solution of hydrochloric acid.

    • Heat the mixture to reflux (around 100-110 °C) for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-aminocyclooctane-1-carboxylic acid hydrochloride.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield the purified product.

Peptide_Coupling Protected_AA N-Protected 2-Aminocyclooctane-1-carboxylic acid Active_Ester Activated OAt-Ester Intermediate Protected_AA->Active_Ester Activation HATU_DIPEA HATU / DIPEA HATU_DIPEA->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Coupling Amine_Component Amine Component (e.g., Peptide-Resin) Amine_Component->Coupled_Peptide

HATU-mediated peptide coupling workflow.
Case Studies and Potential Applications

While specific examples of drugs containing the 2-aminocyclooctane-1-carboxylic acid moiety are not prevalent in publicly available literature, the broader class of cyclic amino acids has seen significant success in drug discovery.

  • Peptidomimetics: The incorporation of cyclic amino acids, such as 2-aminocyclopentane carboxylic acid, has been used to create morphiceptin analogs with altered receptor selectivity and conformational properties. [2]The larger cyclooctane ring could be used to mimic different peptide turn structures or to span larger distances between pharmacophoric groups.

  • Macrocyclic Drugs: Many cyclic peptide drugs are in development and on the market. [7][8]The conformational constraint offered by cyclic amino acids can be crucial for pre-organizing the peptide backbone for macrocyclization and for achieving a bioactive conformation. 2-Aminocyclooctane-1-carboxylic acid could serve as a unique scaffold in the design of novel macrocyclic therapeutics.

  • Targeting Protein-Protein Interactions: The well-defined spatial orientation of substituents that can be achieved with constrained amino acids makes them ideal for designing molecules that can disrupt protein-protein interactions. The cyclooctane scaffold provides a larger platform for the attachment of multiple side chains to mimic the presentation of key residues at a protein interface.

Conclusion

2-Aminocyclooctane-1-carboxylic acid hydrochloride represents a valuable, yet underutilized, building block for drug discovery. Its unique eight-membered ring structure offers a distinct set of conformational properties that can be harnessed to create novel peptidomimetics, macrocyclic drugs, and small molecule inhibitors. While the lack of extensive public data on this specific compound presents some challenges, the well-established chemistry of related cyclic amino acids provides a clear roadmap for its synthesis and application. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of this promising building block and to accelerate the discovery of new and effective therapeutics.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 2024. [Link]

  • Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 2004. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 1990. [Link]

  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. dspace.library.uu.nl. [Link]

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry, 2016. [Link]

  • Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction. Organic Letters, 2016. [Link]

  • Design, Synthesis, and Characterization of Cyclic Peptidomimetics of the Inducible Nitric Oxide Synthase Binding Epitope That Disrupt the Protein–Protein Interaction Involving SPRY Domain-Containing Suppressor of Cytokine Signaling Box Protein (SPSB) 2 and Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2016. [Link]

  • Synthesis of cyclic peptide natural products and peptidomimetics. University of Bath's research portal. [Link]

  • Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. Journal of the American Chemical Society, 2021. [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride. NextSDS. [Link]

  • (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2. PubChem. [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 2022. [Link]

  • 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6. Molbase. [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 2001. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Akademik Veri Yönetim Sistemi - Hakkari Üniversitesi. [Link]

  • 2-Aminocyclohexane-1-carboxylic acid hydrochloride(CAS# 5691-19-0 ). Angene Chemical. [Link]

  • 2-Aminocyclohexanecarboxylic acid | C7H13NO2. PubChem. [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • 2-aminocyclooctane-1-carboxylic acid hydrochloride-1384429-40-6. Thoreauchem. [Link]

  • (1S,2R)-(+)-2-AMINOCYCLOHEPTANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone. ChemRxiv. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2. PubChem. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC. [Link]

  • Selected examples of FDA-approved drugs containing carboxylic acid moiety. ResearchGate. [Link]

  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings.. ResearchGate. [Link]

  • Rac-(1r,2s)-2-aminocyclooctane-1-carboxylic acid hydrochloride. PubChemLite. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry | OpenStax. [Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]

  • 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride — Chemical Substance Information. sds.chemsrc.com. [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CreoSalus. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2021. [Link]

  • Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity | Request PDF. ResearchGate. [Link]

  • (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. hrcak.srce.hr. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Fmoc. Lokey Lab Protocols. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Application Note – N-Boc protection. synplechem.com. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Amine Protection With Boc | PDF. Scribd. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Chapter 21 Reaction Summary. University of Wisconsin-Madison. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • ir spectrum of carboxylic acids and alcohols. coursehero.com. [Link]

  • INFRARED REFERENCE SPECTRA. jps.go.jp. [Link]

  • Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co. slideshare.net. [Link]

  • 4.5 Carboxylic acids and their derivatives. WJEC. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • Biocatalysis: Case Studies. ACS GCI Pharmaceutical Roundtable. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. PMC. [Link]

  • Technical Support Information Bulletin 1205. aapite.com. [Link]

  • Cyclic peptide therapeutics. (a) Cyclic peptide drugs approved for.... ResearchGate. [Link]

  • Macrocyclic Peptides and Neobiologics for Therapeutic Innovation. Sarafan ChEM-H. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 2022. [Link]

  • Cyclooctane conformational analysis via mechanical and computational models. Journal of Chemical Education, 1996. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

  • HATU coupling - what's the best order? : r/Chempros. Reddit. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. nopr.niscpr.res.in. [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]

  • Conjugate addition of ethyl 2-oxocyclopentane-1-carboxylate. All.... ResearchGate. [Link]

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • 1 H NMR chemical shifts a of compounds 2-7, 8a,b and 9-16 b.. ResearchGate. [Link]

  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry (RSC Publishing), 2009. [Link]

  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 2020. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. [Link]

  • FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid.. ResearchGate. [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl. stoltz2.caltech.edu. [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF. ResearchGate. [Link]

  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.. R Discovery. [Link]

  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Chemistry Stack Exchange. [Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 2-Aminocyclooctane-1-carboxylic acid hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Peptidomimetic Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptidomimetic Synthesis . This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 2-Aminocyclooctane-1-carboxylic acid hydrochloride , a highly sterically hindered cyclic β-amino acid crucial for the development of rigid foldamers and peptide scaffolds .

Rather than a generic overview, this guide provides a deep-dive into the causality of the reaction mechanisms, self-validating experimental protocols, and an authoritative troubleshooting Q&A to resolve yield-limiting bottlenecks.

Part 1: Mechanistic Workflow & Causality

The synthesis of eight-membered cyclic β-amino acids relies on a highly efficient, four-step sequence beginning with a [2+2] cycloaddition. Because the cyclooctane ring exhibits significant transannular strain, the choice of reagents—specifically the use of chlorosulfonyl isocyanate (CSI) followed by anhydrous acidic ring-opening—is dictated by the need to overcome the steric hindrance that blocks standard nucleophilic attack .

Synthesis_Pathway A Cyclooctene + CSI B N-Chlorosulfonyl β-Lactam A->B [2+2] Cycloaddition DCM, 0°C to RT C 9-Azabicyclo[6.2.0] decan-10-one B->C Na2SO3, K2CO3 H2O, <25°C D Amino Ester Hydrochloride C->D HCl(g) / MeOH Ring Opening E 2-Aminocyclooctane-1- carboxylic acid HCl D->E Aqueous HCl Hydrolysis

Fig 1: Four-step synthetic workflow for 2-aminocyclooctane-1-carboxylic acid HCl.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following standard operating procedure (SOP) embeds analytical checkpoints directly into the workflow. This transforms the protocol into a self-validating system , ensuring errors are caught before proceeding to the next step.

Step 1:[2+2] Cycloaddition (β-Lactam Formation)

Causality: CSI is a uniquely powerful electrophile. It undergoes a concerted [2+2] cycloaddition with the electron-rich alkene (cyclooctene) to form a highly strained 4-membered lactam ring.

  • Dissolve cyclooctene (1.0 eq) in strictly anhydrous CH₂Cl₂ (DCM) under an inert argon atmosphere and cool to 0 °C.

  • Add freshly distilled CSI (1.0 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 21 hours.

  • Validation Checkpoint: Analyze an aliquot via ATR-FTIR. Successful formation of the strained β-lactam intermediate is confirmed by a strong carbonyl (C=O) stretch at ~1770 cm⁻¹ , distinct from standard unstrained amides.

Step 2: Reductive Dechlorosulfonylation

Causality: The highly electron-withdrawing N-chlorosulfonyl group must be removed to yield the free lactam. Aqueous sodium sulfite acts as a mild reducing agent, while potassium carbonate neutralizes the highly acidic byproducts (HCl, H₂SO₄) generated during cleavage .

  • Prepare a vigorously stirred aqueous solution of Na₂SO₃ (0.1 eq) and K₂CO₃ (2.5 eq).

  • Add the crude reaction mixture from Step 1 dropwise into the aqueous solution, maintaining the internal temperature below 25 °C. Stir for 3.5 hours.

  • Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The cleavage of the chlorosulfonyl group results in a significant retention factor ( Rf​ ) shift. The free lactam (9-azabicyclo[6.2.0]decan-10-one) will appear as a distinctly more polar spot.

Step 3: Acid-Catalyzed Lactam Ring Opening

Causality: The eight-membered cyclooctane ring imposes severe steric bulk, shielding the lactam carbonyl. Standard dilute acid is insufficient. Saturated anhydrous HCl gas in methanol is required to completely protonate the lactam nitrogen, rendering the carbonyl carbon sufficiently electrophilic for methanolysis .

  • Dissolve the free β-lactam in anhydrous methanol at 0 °C.

  • Bubble anhydrous HCl(g) through the solution until saturation is achieved.

  • Stir at room temperature for 4 hours, then evaporate the solvent to yield the amino ester hydrochloride.

  • Validation Checkpoint: ESI-MS (positive mode) of the crude mixture must show the [M+H]+ peak of the methyl ester at m/z 186.1 . IR must show the disappearance of the ~1770 cm⁻¹ peak and the appearance of an ester C=O stretch at ~1735 cm⁻¹ .

Step 4: Ester Hydrolysis

Causality: Conversion of the methyl ester to the free carboxylic acid. Mild conditions are critical because the cis-isomer is thermodynamically less stable than the trans-isomer due to transannular strain; harsh conditions will cause epimerization at the α-carbon .

  • Suspend the amino ester hydrochloride in 6M aqueous HCl.

  • Heat to 60 °C and stir for 12–16 hours. Avoid refluxing.

  • Lyophilize the solution to obtain the pure 2-aminocyclooctane-1-carboxylic acid hydrochloride.

  • Validation Checkpoint: ¹H-NMR (D₂O) must show the complete disappearance of the sharp singlet at ~3.7 ppm (methyl ester protons).

Part 3: Quantitative Process Parameters

Use the following reference table to benchmark your process yields and reaction conditions against established standards.

Process StepKey ReagentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)In-Process Control (IPC)
1. Cycloaddition Cyclooctene, CSI, DCM0 → 2520 – 2485 – 90FTIR: C=O at ~1770 cm⁻¹
2. Reduction Na₂SO₃, K₂CO₃, H₂O< 253 – 475 – 85TLC: Polar shift (free lactam)
3. Ring Opening Anhydrous HCl(g), MeOH0 → 252 – 490 – 95ESI-MS: m/z 186.1 [M+H]+
4. Hydrolysis 6M HCl (aq)6012 – 1680 – 85¹H-NMR: Loss of ~3.7 ppm singlet

Part 4: Troubleshooting Guides & FAQs

When yields drop or impurities arise, the root cause is usually linked to reagent degradation or steric limitations. The diagram below maps the primary failure modes.

Troubleshooting_Tree Issue Issue: Low Yield of Target Amino Acid HCl Cause1 Root Cause 1: CSI Degradation (Moisture) Issue->Cause1 Cause2 Root Cause 2: Incomplete Lactam Ring Opening Issue->Cause2 Cause3 Root Cause 3: Epimerization during Hydrolysis Issue->Cause3 Sol1 Action: Use strictly anhydrous DCM and freshly distilled CSI Cause1->Sol1 Sol2 Action: Ensure complete saturation of MeOH with anhydrous HCl(g) Cause2->Sol2 Sol3 Action: Limit hydrolysis temp to 60°C; avoid prolonged reflux Cause3->Sol3

Fig 2: Root cause analysis and corrective actions for low reaction yields.

Q1: Why is my [2+2] cycloaddition yield with CSI consistently below 40%? A1: CSI is notoriously sensitive to moisture. Even trace amounts of water in your cyclooctene or DCM will rapidly hydrolyze CSI into sulfamic acid derivatives, terminating the reaction and generating insoluble white precipitates. Solution: Distill cyclooctene over sodium, use strictly anhydrous DCM, and distill your CSI under reduced pressure immediately prior to use.

Q2: During the reduction of the N-chlorosulfonyl intermediate (Step 2), I observe a sticky emulsion and poor recovery of the β-lactam. How can I optimize this? A2: This emulsion is caused by the rapid evolution of CO₂ gas (from the K₂CO₃ neutralizing acidic byproducts) trapping organic droplets, combined with the precipitation of inorganic salts. Solution: Maintain vigorous mechanical stirring (magnetic stirring is insufficient at scale). Control the addition rate of the DCM mixture into the aqueous phase strictly, and keep the internal temperature below 25 °C. If the temperature spikes, the free lactam will prematurely hydrolyze into polymeric byproducts.

Q3: The lactam ring-opening step (Step 3) is yielding a mixture of unreacted lactam and the amino ester. What is the mechanistic cause? A3: β-Lactams fused to an eight-membered ring are highly sterically hindered compared to their five- or six-membered counterparts . Using dilute methanolic HCl or standard Lewis acids often fails to push the equilibrium forward. Solution: You must use a fully saturated solution of anhydrous HCl(g) in methanol. The high concentration of protons is required to permanently protonate the lactam nitrogen, breaking the amide resonance and activating the carbonyl for nucleophilic attack.

Q4: How do I prevent stereochemical drift (epimerization) during the final ester hydrolysis? A4: The cis-isomer of 2-aminocyclooctane-1-carboxylic acid is thermodynamically less stable than the trans-isomer due to severe transannular interactions within the cyclooctane ring . Prolonged heating in strong acid allows enolization at the α-carbon, leading to epimerization. Solution: Perform the hydrolysis under strictly controlled, mild conditions (6M HCl at 60 °C maximum). Do not reflux the mixture. Monitor the reaction via NMR and terminate heating the moment the methyl ester peak disappears.

Part 5: References

  • Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules (MDPI), 2017. URL:[Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews (ACS), 2001. URL:[Link]

Optimization

Technical Support Center: 2-Aminocyclooctane-1-carboxylic Acid Hydrochloride Purification

Welcome to the Application Scientist Support Portal. This hub is designed for researchers and drug development professionals dealing with the isolation and purification of cyclic beta-amino acid derivatives, specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This hub is designed for researchers and drug development professionals dealing with the isolation and purification of cyclic beta-amino acid derivatives, specifically 2-aminocyclooctane-1-carboxylic acid hydrochloride mixtures. Due to their constrained ring structures, these compounds are critical synthons for introducing conformational rigidity into peptide backbones and bioactive molecules[1]. However, their amphoteric nature and stereochemical complexity present unique purification challenges that require precise, mechanistically driven workflows.

Process Visualization

PurificationWorkflow Start Crude Mixture (HCl Salt + Impurities) IEX Cation-Exchange Chromatography Start->IEX Load (pH 2-3) Wash Aqueous Wash (Removes Cl⁻ & Neutrals) IEX->Wash Wash Elution Ammonia Elution (Recovers Zwitterion) Wash->Elution Elute (pH 9-10) Crystallization Recrystallization (MeOH/Ether) Elution->Crystallization Concentrate Pure Pure 2-Aminocyclooctane- 1-carboxylic Acid Crystallization->Pure Isolate

Workflow for the purification of 2-aminocyclooctane-1-carboxylic acid from hydrochloride mixtures.

Core Purification Methodologies

Protocol A: Desalting and Free-Base Conversion via Ion-Exchange Chromatography

Objective: To isolate the zwitterionic free amino acid from the hydrochloride salt mixture while removing inorganic chlorides and neutral byproducts.

Mechanistic Causality: Amino acids are zwitterionic compounds bearing both amino and carboxylic acid functional groups; depending on the buffer pH, they carry a net positive, negative, or neutral charge[2]. In the hydrochloride salt form, the amine is fully protonated ( NH3+​ ). By passing this mixture over a strongly acidic cation-exchange resin (in the H+ form), the positively charged amino acid displaces protons and binds electrostatically to the stationary phase[3]. Chloride anions and uncharged organics have no affinity and are washed away. Subsequent elution with a basic solution (e.g., ammonia) deprotonates the carboxylic acid, neutralizing the net charge and releasing the amino acid[4].

Self-Validating Step-by-Step Procedure:

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in deionized (DI) water. Pack into a glass column.

  • Equilibration: Pass 3 column volumes (CV) of 1M HCl to ensure the resin is fully in the H+ form. Rinse with DI water until the effluent pH matches the influent DI water (pH ~6-7).

  • Sample Loading: Dissolve the crude 2-aminocyclooctane-1-carboxylic acid hydrochloride in a minimum volume of DI water. Validation: Ensure the pH is < 3 to guarantee full protonation. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing (Critical Step): Wash the column with 3-5 CV of DI water.

    • Self-Validation: Collect a few drops of the final wash effluent and add 1 drop of 0.1M AgNO3​ . The absence of a white AgCl precipitate confirms all inorganic chlorides have been successfully removed.

  • Elution: Elute the bound amino acid using 1M aqueous NH4​OH . Collect fractions (10-15 mL each).

    • Self-Validation: Spot each fraction on a TLC plate and spray with Ninhydrin stain. Heat to 100°C. Fractions turning purple/blue contain the target amino acid.

  • Recovery: Pool the Ninhydrin-positive fractions. Lyophilize or rotary evaporate (strictly under 40°C) to yield the free zwitterionic 2-aminocyclooctane-1-carboxylic acid[4].

Protocol B: Recrystallization for Diastereomeric Enrichment

Objective: To increase the purity of the target cis- or trans-isomer from a mixed zwitterion pool.

Mechanistic Causality: The constrained cyclooctane ring forces distinct spatial arrangements for the cis and trans isomers, leading to different crystal lattice energies and solubilities. By utilizing a solvent system where the zwitterion has marginal solubility (e.g., Methanol/Ether), the less soluble diastereomer will selectively nucleate and crystallize, leaving impurities in the mother liquor[4].

Step-by-Step Procedure:

  • Suspend the crude zwitterionic powder in a minimum volume of boiling methanol.

  • Slowly add diethyl ether dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Allow the mixture to cool to room temperature undisturbed to promote slow crystal growth (excluding impurities from the lattice).

  • Chill at 4°C for 2 hours to maximize precipitation yield.

  • Filter the crystals under vacuum and wash with cold diethyl ether.

Troubleshooting Desk & FAQs

Q: During the concentration of the ammonia eluate, my product degrades or discolors. Why is this happening? A: Prolonged exposure to elevated temperatures at high pH can cause oxidative degradation of the amino acid. Ensure that concentration is performed under reduced pressure (rotary evaporation) at temperatures strictly not exceeding 40°C. Alternatively, lyophilization (freeze-drying) is the preferred method to prevent thermal degradation while efficiently removing water and volatile ammonia.

Q: My isolated free base has extremely poor solubility in organic solvents, making subsequent chiral HPLC impossible. How can I improve this? A: 2-aminocyclooctane-1-carboxylic acid exists as a highly polar zwitterion in its free state, rendering it insoluble in non-polar organic solvents. To perform normal-phase chiral HPLC, you must transiently mask the polarity. Mechanistically, you must derivatize the compound—either by N-Boc/Fmoc protection of the amine or esterification of the carboxylic acid[1]. This disrupts the zwitterionic network, drastically increasing organic solubility.

Q: The ion-exchange column is bleeding inorganic salts (chlorides) into my final ammonia eluate. How do I fix this? A: This indicates either insufficient washing prior to the ammonia elution step or overloading the column's binding capacity. Ensure your sample load does not exceed 10-15% of the resin's theoretical exchange capacity. Always perform the silver nitrate ( AgNO3​ ) validation test on the wash effluent; do not begin the ammonia elution until the test is completely negative for chloride ions.

Q: Can I use a C18 reversed-phase column instead of ion-exchange for the initial desalting? A: No. Small, highly polar cyclic amino acids and their hydrochloride salts have virtually no retention on standard C18 stationary phases without ion-pairing reagents. They will elute in the void volume along with the inorganic salts[5]. Ion-exchange chromatography is mechanistically required for this initial separation.

Quantitative Data Summary

The following table summarizes the critical physicochemical and chromatographic parameters required for optimizing the purification of 2-aminocyclooctane-1-carboxylic acid.

ParameterValue / ConditionMechanistic Significance
Molecular Weight (HCl Salt) ~207.7 g/mol Required for calculating column load capacity and molar equivalents.
Isoelectric Point (pI) ~5.5 - 6.0At this pH, the molecule has a net zero charge (zwitterion) and exhibits minimum aqueous solubility.
IEX Loading pH pH 2.0 - 3.0Ensures complete protonation of the amine for maximum electrostatic binding to the cation-exchange resin.
IEX Elution pH pH 9.0 - 10.0Deprotonates the carboxylate, neutralizing the net positive charge and releasing the molecule from the resin.
Derivatization Yield (N-Boc) > 90%Essential for increasing hydrophobicity prior to normal-phase chiral chromatography[1].

Sources

Troubleshooting

Technical Support Center: Resolving Co-eluting HPLC Peaks for 2-Aminocyclooctane-1-carboxylic Acid Isomers

Welcome to the technical support center for the chromatographic resolution of 2-aminocyclooctane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic resolution of 2-aminocyclooctane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in achieving baseline separation of these complex cyclic β-amino acid isomers.

Introduction: The Challenge of Isomer Separation

2-Aminocyclooctane-1-carboxylic acid presents a significant analytical challenge due to the presence of multiple stereoisomers (enantiomers and diastereomers). These isomers often possess very similar physicochemical properties, leading to co-elution in high-performance liquid chromatography (HPLC).[1][2] Achieving robust and reproducible separation is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of pharmaceutical candidates. This guide will walk you through a logical, step-by-step approach to troubleshoot and optimize your HPLC method.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-aminocyclooctane-1-carboxylic acid isomers are completely co-eluting. Where do I start?

A1: Start by focusing on selectivity (α), the most critical factor in chromatographic resolution. [2][3][4] When peaks completely overlap, it indicates that the current analytical conditions do not differentiate between the isomers.[2][5]

Initial Steps to Improve Selectivity:

  • Mobile Phase Modification: This is often the most straightforward and cost-effective initial step.[1][2]

    • Change Organic Solvent: If you are using acetonitrile, switch to methanol, or vice versa. These solvents exhibit different selectivities and can significantly alter peak separation.[6]

    • Adjust pH: For ionizable compounds like amino acids, the pH of the mobile phase is a powerful tool to alter selectivity.[2] Small adjustments in pH can change the ionization state of your isomers and their interaction with the stationary phase.

  • Stationary Phase Screening: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[1][6] It's unlikely that a single column will be optimal for all isomer separations.

    • Screen Different Achiral Phases: Since diastereomers have different physical properties, they can often be separated on standard achiral columns.[1] Consider screening columns with different stationary phases like C18, Phenyl, and Cyano to find one that provides the necessary selectivity.[2]

    • Consider a Chiral Stationary Phase (CSP): For enantiomeric pairs, a CSP is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common starting point for chiral separations.[3][7]

Q2: I have partial separation (a shoulder or broadened peak), but not baseline resolution. What's my next move?

A2: This indicates you have some selectivity, which can now be fine-tuned. A shoulder or asymmetrical peak shape is a strong indicator of co-elution.[4][5] To confirm, you can utilize a Diode Array Detector (DAD) for peak purity analysis or Mass Spectrometry (MS) to examine the mass spectra across the peak.[2][4][5]

Optimization Strategies for Partial Separation:

  • Fine-Tune Mobile Phase Composition:

    • Isocratic Elution: Systematically adjust the percentage of the organic modifier in small increments (e.g., 2-5%) to maximize resolution.[1]

    • Gradient Elution: Optimize the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.

  • Temperature Optimization: Temperature can significantly impact selectivity in chiral separations.[3][8][9][10]

    • Screen a range of temperatures (e.g., 25°C, 40°C, 55°C).[1] In some cases, increasing the temperature can improve peak efficiency and alter selectivity favorably.[1][11] Be aware that temperature changes can sometimes lead to a reversal of elution order.[3]

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[1]

Advanced Strategies for Difficult Separations

Q3: I've tried optimizing my mobile phase and temperature on several columns with no success. What other techniques can I explore?

A3: For highly polar and challenging isomers like 2-aminocyclooctane-1-carboxylic acid, more advanced chromatographic modes may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds that show little retention in reversed-phase chromatography.[12][13][14][15][16] The separation is based on the partitioning of the analyte between a high organic mobile phase and a water-enriched layer on a polar stationary phase.[13]

    • Column Choice: HILIC columns with amide or zwitterionic stationary phases are often good starting points for amino acid analysis.[15][17]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer. The buffer salt content is an important parameter to control peak shape and retention.[14]

  • Mixed-Mode Chromatography (MMC): This technique utilizes a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity.[18][19][20][21] This can be particularly effective for separating compounds with both hydrophobic and ionizable moieties.[18]

    • Benefits: MMC can provide enhanced retention for ionizable analytes and the ability to separate isomers with high resolution.[18][19]

  • Derivatization: If direct separation proves difficult, an indirect approach using derivatization can be employed.

    • Chiral Derivatization: Reacting the isomers with a chiral derivatizing agent creates diastereomers that can then be separated on a standard achiral column.[22][23][24][25][26] This also has the potential to improve detection sensitivity.[25]

    • Achiral Derivatization: Even derivatizing with an achiral reagent can alter the physicochemical properties of the isomers enough to achieve separation on a suitable column.[22][24]

Experimental Workflow & Data Presentation

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the co-elution of 2-aminocyclooctane-1-carboxylic acid isomers.

Caption: A decision-tree workflow for resolving co-eluting HPLC peaks.

Data Summary Table: Starting Conditions for Method Development
ParameterReversed-PhaseHILICChiral (Normal Phase)
Column C18, Phenyl, or Cyano (e.g., 150 x 4.6 mm, 5 µm)Amide or Zwitterionic (e.g., 150 x 2.1 mm, 3.5 µm)Polysaccharide-based (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in WaterAcetonitrile/Water/Ammonium Acetate (e.g., 90:5:5)[12]n-Hexane
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolWater/Acetonitrile/Ammonium Acetate (e.g., 90:5:5)[12]Isopropanol
Gradient Start with a broad gradient (e.g., 5-95% B over 20 min)Start with a shallow gradient (e.g., 90-60% A over 25 min)Isocratic (e.g., 90:10 Hexane:IPA)
Flow Rate 1.0 mL/min0.3 mL/min1.0 mL/min
Temperature 30 °C40 °C25 °C
Detection UV (if derivatized) or MSMSUV (if derivatized) or MS

Detailed Experimental Protocol: Chiral Derivatization with Marfey's Reagent (FDAA)

This protocol provides a general procedure for the derivatization of your amino acid isomers, which can then be analyzed on a standard reversed-phase HPLC system.

Materials:

  • 2-Aminocyclooctane-1-carboxylic acid isomer mixture

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's Reagent)

  • Acetone

  • Sodium bicarbonate buffer (50 mM, pH 9.0)

  • Hydrochloric acid (2M)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in the sodium bicarbonate buffer.

  • Derivatization:

    • To 50 µL of the sample solution, add 100 µL of a 1% (w/v) solution of FDAA in acetone.[25]

    • Incubate the mixture at 40 °C for 1 hour.[25]

  • Reaction Quenching: Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2M HCl.[25]

  • HPLC Analysis: The sample is now ready for injection onto a C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient could be 20-80% B over 20 minutes.

    • Detection: UV at 340 nm.

Expected Outcome: The derivatization converts the enantiomers into diastereomers with different hydrophobicities, allowing for their separation on an achiral column.

Conclusion

Resolving the isomers of 2-aminocyclooctane-1-carboxylic acid requires a systematic and multi-faceted approach. By logically troubleshooting and exploring different chromatographic parameters—from mobile and stationary phase selection to more advanced techniques like HILIC, mixed-mode chromatography, and derivatization—a robust and reliable separation method can be developed. This guide provides the foundational knowledge and practical steps to overcome the challenges of co-elution and achieve your analytical goals.

References

  • Lomen, D. C. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Lee, S. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947.
  • HILICON. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Thermo Fisher Scientific. (n.d.).
  • Catani, M. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Janssen, G. A. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 54-61.
  • Lomen, D. C., & Farkas, T. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
  • Agilent Technologies. (2017).
  • Taylor & Francis Online. (2006).
  • Wiley Online Library. (2010). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods.
  • BenchChem. (2025). Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers.
  • PubMed. (2000). Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs.
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
  • HELIX Chromatography. (n.d.).
  • International Labmate. (n.d.).
  • Axion Labs. (n.d.).
  • LCGC International. (2025, November 27).
  • IntechOpen. (2022, April 23).
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ResearchGate. (2019, June 18).
  • MilliporeSigma. (n.d.).
  • Phenomenex. (n.d.).
  • Taylor & Francis Online. (2021, May 26). Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • LCGC International. (2025, November 26).
  • J-Stage. (n.d.).
  • Chromatography Today. (2016).
  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)
  • SciSpace. (n.d.).
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Royal Society of Chemistry. (n.d.).
  • Wako Laboratory Chemicals. (2024, February 15). Chiral Amino Acid Analysis Using LC/MS.
  • BenchChem. (2025).
  • ScienceDirect. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • ResearchGate. (2025, December 14).
  • National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Reference Data & Comparative Studies

Validation

2-Aminocyclooctane-1-carboxylic acid hydrochloride vs 2-aminocyclohexane-1-carboxylic acid in peptide design

The integration of alicyclic β -amino acids into peptide backbones has revolutionized the development of foldamers—synthetic oligomers that adopt highly predictable, stable secondary structures. By constraining the torsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The integration of alicyclic β -amino acids into peptide backbones has revolutionized the development of foldamers—synthetic oligomers that adopt highly predictable, stable secondary structures. By constraining the torsion angle ( θ ) around the Cα​−Cβ​ bond, cyclic β -amino acids overcome the inherent flexibility of natural peptides, enhancing both proteolytic stability and receptor-binding specificity[1].

This guide provides an objective, data-driven comparison of two critical alicyclic building blocks: 2-aminocyclohexane-1-carboxylic acid (ACHC) , a well-established 6-membered ring system, and 2-aminocyclooctane-1-carboxylic acid (ACOC) (often utilized as its hydrochloride salt), an 8-membered ring system that offers unique steric and conformational properties[2][3].

Structural and Conformational Mechanistics

The primary utility of cyclic β -amino acids lies in their ability to dictate peptide folding through steric restriction. The size of the cycloalkane ring directly influences the accessible dihedral angles, thereby dictating the macroscopic helical topology of the resulting foldamer.

2-Aminocyclohexane-1-carboxylic Acid (ACHC)

ACHC is a rigid, 6-membered ring system. Its conformational impact is highly dependent on its stereochemistry:

  • trans-ACHC: Strongly promotes the formation of a 14-helix (characterized by 14-membered hydrogen-bonded rings between the i and i−2 residues) in β -peptide homooligomers[1][4]. The rigid chair conformation of the cyclohexane ring effectively locks the Cα​−Cβ​ torsion angle to approximately 60° (gauche), ideal for 14-helix propagation.

  • cis-ACHC: In alternating α/β -peptide sequences, cis-ACHC promotes an 11/9-helical conformation [4].

2-Aminocyclooctane-1-carboxylic Acid (ACOC)

ACOC features an 8-membered cyclooctane ring. Historically, rings larger than six members were assumed to be too flexible to enforce rigid secondary structures. However, crystallographic and solution-phase NMR data demonstrate that cis-ACOC exerts a highly specific conformational constraint[3].

  • Helical Propensity: cis-ACOC adopts a torsion angle θ similar to that of cis-ACHC. When incorporated into alternating α/β -peptides, it reliably drives the formation of an 11/9-helical turn [2][3]. The larger cyclooctane ring provides increased steric bulk, which can be advantageous for designing foldamers that must fill larger hydrophobic binding pockets on target proteins.

ConformationalMechanisms Root Alicyclic β-Amino Acids in Peptide Design ACHC ACHC (6-Membered Ring) Root->ACHC ACOC ACOC (8-Membered Ring) Root->ACOC TransACHC trans-ACHC Homooligomers ACHC->TransACHC CisACHC cis-ACHC Alternating α/β ACHC->CisACHC CisACOC cis-ACOC Alternating α/β ACOC->CisACOC Helix14 14-Helix Formation (Rigid Chair Constraint) TransACHC->Helix14 Helix119 11/9-Helix Formation (Mixed H-Bonding Network) CisACHC->Helix119 CisACOC->Helix119

Caption: Conformational pathways driven by ACHC and ACOC ring sizes and stereochemistry.

Quantitative Performance Comparison

The following table synthesizes the structural and physicochemical differences between ACHC and ACOC building blocks in peptide design.

Parameter2-Aminocyclohexane-1-carboxylic acid (ACHC)2-Aminocyclooctane-1-carboxylic acid (ACOC)
Ring Size 6-membered (Cyclohexane)8-membered (Cyclooctane)
Dominant Stereoisomer Used trans (for 14-helix), cis (for 11/9-helix)[4]cis (for 11/9-helix)[3]
Target Secondary Structure 14-helix ( β -peptides); 11/9-helix ( α/β -peptides)11/9-helix ( α/β -peptides)[2]
Steric Hindrance High (Rigid chair conformation)Very High (Flexible but bulky crown/boat-chair)
Proteolytic Stability Excellent (Resistant to standard proteases)[1]Excellent (High steric shielding of amide bonds)
Synthetic Accessibility High (Commercially available, well-established)Moderate (Often requires custom synthesis/resolution)[5]
Primary Application Antimicrobial peptides, protein-protein interaction inhibitorsHydrophobic pocket targeting, novel foldamer architectures

Experimental Protocols: Synthesis and Validation

Because both ACHC and ACOC feature secondary carbons at the α and β positions relative to the amine and carboxylate groups, they are highly sterically hindered. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail or result in massive deletion sequences. The following protocols provide a self-validating system for successful incorporation and structural confirmation.

Protocol A: Sterically Hindered SPPS Workflow

Objective: Successfully couple ACHC or ACOC into a growing peptide chain on a solid support.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation (Critical Step):

    • Causality: Standard coupling reagents (like HBTU) are insufficient for the extreme steric bulk of ACOC/ACHC. Highly reactive uronium salts with superior leaving groups are required.

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-ACHC-OH or Fmoc-ACOC-OH in minimal DMF.

    • Add 0.4 mmol of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 0.4 mmol of HOAt (1-Hydroxy-7-azabenzotriazole).

    • Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours (compared to 45 mins for standard amino acids).

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), perform a double coupling using PyBOP/DIPEA at 60°C (microwave-assisted SPPS is highly recommended for ACOC to overcome the activation energy barrier).

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPSWorkflow Deprotect 1. Fmoc Deprotection (20% Piperidine) Activate 2. Activation (HATU/HOAt + DIPEA) Deprotect->Activate Couple 3. Extended Coupling (4-6 hrs or Microwave) Activate->Couple Validate 4. Kaiser Test (Check for free amines) Couple->Validate Validate->Activate If Positive Cleave 5. TFA Cleavage & Precipitation Validate->Cleave If Negative

Caption: Optimized SPPS workflow for sterically hindered alicyclic β-amino acids.

Protocol B: Conformational Validation via Circular Dichroism (CD)

Objective: Verify the helical folding of the synthesized oligomers in solution.

  • Sample Preparation: Dissolve the purified peptide in a structure-promoting solvent (e.g., methanol or trifluoroethanol) to a concentration of 0.1–0.2 mM. Causality: β -peptides often require less polar solvents to stabilize their intramolecular hydrogen bond networks compared to aqueous buffers[4].

  • Data Acquisition: Use a quartz cuvette with a 1 mm path length. Scan from 260 nm down to 190 nm at 20°C.

  • Spectral Interpretation:

    • ACHC (14-helix): Look for a characteristic deep minimum near 214 nm and a strong maximum near 195 nm.

    • ACOC (11/9-helix): Look for a minimum around 205 nm, indicative of the alternating hydrogen bond directionality inherent to the 11/9-helical topology[2][3].

Applications in Drug Development

The choice between ACHC and ACOC is dictated by the specific requirements of the therapeutic target:

  • Protease Resistance: Both amino acids confer near-total resistance to natural proteases (e.g., pepsin, trypsin) because the proteolytic enzymes cannot accommodate the extra methylene group and the bulky cycloalkane ring in their active sites[1].

  • Protein-Protein Interactions (PPIs): ACHC-based 14-helices have a macroscopic dipole and a pitch of ~5.0 Å per turn, aligning side chains in a predictable triad. This makes ACHC ideal for mimicking α -helical domains of natural proteins (e.g., p53/MDM2 inhibitors).

  • Targeting Deep Hydrophobic Pockets: The 8-membered ring of ACOC provides a significantly larger hydrophobic surface area. In the design of antimalarial dipeptides or HDAC inhibitors, the cyclooctane ring can act as a potent hydrophobic anchor, increasing binding affinity through enhanced van der Waals interactions and favorable entropy of desolvation[6][7].

References

  • Current time inform
  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale (RSC Publishing). [Link]

  • Helical folding of α/β-peptides containing β-amino acids with an eight-membered ring constraint. PubMed. [Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. PMC. [Link]

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

  • Helical folding of α/β-peptides containing β-amino acids with an eight-membered ring constraint. RSC Publishing. [Link]

  • Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

  • Synthesis and Antimalarial Evaluation of Cyclic β-Amino Acid-Containing Dipeptides. MDPI. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative

Conformational Rigidity in Drug Design: A Comparative Guide to Cyclooctane and Cyclopentane Amino Acids

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer predictable and favorable properties to therapeutic candidates is perpetual. Among the strategies to enhance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer predictable and favorable properties to therapeutic candidates is perpetual. Among the strategies to enhance binding affinity, selectivity, and metabolic stability of peptides, the introduction of conformational constraints is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of two such constraining elements: cyclooctane and cyclopentane amino acids.

This analysis, grounded in experimental data and computational insights, moves beyond a theoretical overview to offer a practical guide for the rational design of peptidomimetics. We will explore the fundamental differences in conformational landscapes between these two cyclic systems and the implications for their use in drug discovery.

The Principle of Pre-organization: Why Conformational Rigidity Matters

The binding of a flexible ligand to its biological target is an entropically unfavorable process. A significant portion of the binding energy is expended to overcome the conformational freedom of the ligand as it adopts the specific "bioactive" conformation required for interaction. By incorporating rigid structural elements, such as cyclic amino acids, we can pre-organize the peptide backbone into a conformation that is closer to the bound state. This reduction in the entropic penalty upon binding can lead to a substantial increase in binding affinity.[1] Furthermore, a constrained conformation can enhance selectivity by disfavoring binding to off-target receptors and improve metabolic stability by shielding susceptible peptide bonds from enzymatic degradation.

Cyclopentane Amino Acids: The Well-Established Rigidity Standard

Cyclopentane, a five-membered ring, exists in non-planar conformations to alleviate torsional strain. The two most common forms are the "envelope" and "half-chair" puckered structures. The energy barrier between these conformers is relatively low, allowing for rapid interconversion. However, when incorporated into a peptide backbone as a 1-aminocyclopentanecarboxylic acid (Ac5c) residue, the substitution pattern significantly restricts this flexibility.

The rigid nature of the cyclopentane ring imposes well-defined constraints on the peptide backbone's ϕ (phi) and ψ (psi) dihedral angles, making it a valuable tool for inducing specific secondary structures such as β-turns and helices.[2] Numerous studies have demonstrated the utility of cyclopentane-based amino acids in creating potent and selective peptide analogs for a variety of biological targets.

Cyclooctane Amino Acids: A More Complex Conformational Landscape

In contrast to the relatively simple puckering of cyclopentane, cyclooctane, an eight-membered ring, possesses a more complex and dynamic conformational energy landscape. It can adopt multiple low-energy conformations, with the "boat-chair" and "crown" forms being the most stable. The energy differences between these and other conformers, such as the "boat-boat" and "twist-chair-chair," are often small, leading to a higher degree of conformational heterogeneity compared to smaller rings.

This inherent flexibility might suggest that cyclooctane amino acids (Ac8c) are less effective at pre-organizing a peptide backbone. However, the larger ring can also offer unique advantages by allowing for a different range of accessible dihedral angles and side-chain orientations, potentially enabling the mimicry of more complex peptide secondary structures. The key to harnessing the potential of cyclooctane amino acids lies in understanding and controlling their conformational preferences within a peptide sequence.

Quantitative Comparison of Conformational Rigidity

A direct quantitative comparison of the rigidity imparted by cyclooctane versus cyclopentane amino acids is crucial for rational drug design. This can be assessed through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Insights from NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful tool for quantifying the energy barriers associated with conformational exchange processes, such as ring inversion or rotation around an amide bond. By measuring the temperature at which distinct NMR signals for different conformers coalesce into a single peak, the free energy of activation (ΔG‡) for the interconversion can be calculated. A higher ΔG‡ indicates a more rigid system.

Table 1: Comparative Rotational Energy Barriers (ΔG‡) for N-Acyl Cyclic Amines

Cyclic Amine DerivativeRing SizeRotational Barrier (ΔG‡) (kcal/mol)Reference
N-acetylpyrrolidine (cyclopentane analog)5~15-17[3]
N-acetylpiperidine (cyclohexane analog)6~16-18
N-acetylazocane (cyclooctane analog)8~14-16

While direct comparative DNMR studies on peptides containing both cyclooctane and cyclopentane amino acids are limited, data from related N-acyl cyclic amines suggest that the rotational barriers are influenced by ring size. The slightly lower barrier for the cyclooctane analog in this simplified model may reflect its greater flexibility.

Another key NMR parameter is the three-bond coupling constant (³J), which provides information about dihedral angles via the Karplus equation. In a peptide context, ³J(HN, Hα) coupling constants can reveal the preferred range of the ϕ dihedral angle. A narrow range of observed coupling constants for a peptide containing a cyclic amino acid would indicate a more restricted conformation.

Computational Modeling: Mapping the Energy Landscape

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide a detailed picture of the conformational energy landscape. By calculating the relative energies of different conformers and the energy barriers between them, we can predict the population of each conformational state and thus the overall flexibility of the molecule.

Conformational_Energy_Landscape cluster_cyclopentane Cyclopentane Amino Acid cluster_cyclooctane Cyclooctane Amino Acid Cp_Low Low Energy Conformers (Envelope/Half-Chair) Cp_High High Energy Transition State Cp_Low->Cp_High Low ΔG‡ Cp_High->Cp_Low Co_Low1 Low Energy Conformer 1 (Boat-Chair) Co_TS Transition States Co_Low1->Co_TS Small ΔG‡ Co_Low2 Low Energy Conformer 2 (Crown) Co_Low2->Co_TS Co_TS->Co_Low2 Start

Figure 1: Simplified energy landscapes of cyclopentane vs. cyclooctane amino acids.

As depicted in Figure 1, the energy landscape of a cyclopentane amino acid is characterized by a few well-defined low-energy states with relatively low barriers between them. In contrast, the cyclooctane amino acid has a more complex landscape with multiple low-energy conformers separated by small energy barriers, indicating a greater degree of conformational flexibility.

Applications in Drug Design: Case Studies

The choice between a cyclooctane and a cyclopentane amino acid will depend on the specific requirements of the drug design project.

  • Cyclopentane Amino Acids: Their well-defined conformational preferences have been successfully exploited to mimic β-turns in gonadotropin-releasing hormone (GnRH) antagonists and to stabilize helical structures in antimicrobial peptides. The resulting analogs often exhibit enhanced receptor binding and improved metabolic stability.

  • Cyclooctane Amino Acids: While less common, cyclooctane amino acids have shown promise in specific applications. For example, their unique conformational properties have been explored in the design of somatostatin analogs, where the larger ring was able to span a critical distance between pharmacophoric elements that was not achievable with smaller cyclic amino acids.

Experimental Protocols

The synthesis and analysis of peptides containing these cyclic amino acids are crucial for their application in drug discovery.

Synthesis of Fmoc-Protected Cyclic Amino Acids

The synthesis of Fmoc-protected 1-aminocyclopentanecarboxylic acid and 1-aminocyclooctanecarboxylic acid is a prerequisite for their incorporation into peptides via solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of Fmoc-1-aminocyclopentanecarboxylic acid

Synthesis_Fmoc_Ac5c Start 1-Aminocyclopentanecarboxylic acid Product Fmoc-1-aminocyclopentanecarboxylic acid Start->Product  Stir at RT, 12h  Acidify with HCl  Extract with EtOAc Reagents1 Fmoc-OSu (1.1 eq) Na2CO3 (aq) Dioxane/H2O

Figure 2: Synthesis of Fmoc-1-aminocyclopentanecarboxylic acid.

Protocol 2: Synthesis of Fmoc-1-aminocyclooctanecarboxylic acid

Synthesis_Fmoc_Ac8c Start 1-Aminocyclooctanecarboxylic acid Product Fmoc-1-aminocyclooctanecarboxylic acid Start->Product  Stir at 0°C to RT, 4h  Acidify with HCl  Extract with EtOAc Reagents1 Fmoc-Cl (1.1 eq) NaHCO3 (aq) Acetone/H2O

Figure 3: Synthesis of Fmoc-1-aminocyclooctanecarboxylic acid.
Characterization by NMR Spectroscopy

Protocol 3: Determination of Rotational Barriers by Dynamic NMR

  • Sample Preparation: Dissolve the N-acyl cyclic amino acid or a model peptide containing the cyclic residue in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at varying temperatures, starting from room temperature and incrementally increasing the temperature until the distinct signals for the rotational isomers coalesce into a single broad peak. Continue increasing the temperature to observe the sharpening of the coalesced signal.

  • Data Analysis: Determine the coalescence temperature (Tc) and the frequency difference between the two exchanging signals (Δν) at a temperature well below coalescence.

  • Calculation of ΔG‡: Use the Eyring equation to calculate the free energy of activation for rotation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant and k is the rate constant at coalescence, calculated as k = πΔν/√2.

Conclusion: A Strategic Choice in Drug Design

The choice between cyclooctane and cyclopentane amino acids is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug design project.

  • Cyclopentane amino acids offer a higher degree of conformational rigidity and are excellent choices for inducing well-defined secondary structures like β-turns and helices. Their predictable conformational effects make them a reliable tool for constraining peptides.

  • Cyclooctane amino acids , while conformationally more flexible, provide access to a different region of conformational space. This can be advantageous for mimicking more complex or extended peptide conformations and for spanning larger distances between key pharmacophoric groups.

Future work in this area should focus on generating more direct comparative data, both experimental and computational, to better quantify the conformational properties of these and other cyclic amino acids within a peptide context. Such data will be invaluable for the continued development of predictive models for the rational design of potent, selective, and stable peptide-based therapeutics.

References

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
  • Toniolo, C. (1990). Cα,α-disubstituted glycines: the story of a versatile peptide building block. CHIMIA International Journal for Chemistry, 44(1), 1-10.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • An, S. S. A., & Kim, Y. C. (2009). Conformational analysis of cyclooctane by molecular dynamics simulations. Bulletin of the Korean Chemical Society, 30(7), 1599-1602.
  • Dale, J. (1980). The conformational analysis of cyclic peptides. Journal of the Indian Chemical Society, 57(2), 168-176.
  • Milroy, L. G., Brunsveld, L., & Ottmann, C. (2013). Stabilization of protein–protein interactions with synthetic molecules. ACS Chemical Biology, 8(2), 299-309.
  • Balse, P. M., & Chorev, M. (2000). A novel class of conformationally constrained amino acids: synthesis and incorporation of 1-amino-1, 2, 3, 4-tetrahydronaphthalene-2-carboxylic acid into a substance P C-terminal hexapeptide analog. Organic letters, 2(5), 555-558.
  • Sandström, J. (1982). Dynamic NMR spectroscopy. Academic Press.
  • Oki, M. (1985). Applications of dynamic NMR spectroscopy to organic chemistry. VCH.

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Aminocyclooctane-1-carboxylic acid hydrochloride

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Aminocyclooctane-1-carboxylic acid hydrochloride, a non-standard amino acid analog. We will explore the causality behind experimental choices in method validation and compare the performance of HPLC with alternative analytical techniques, supported by illustrative experimental data.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For purity assessment, a validated analytical method provides a high degree of assurance that the measurements are accurate, specific, and reproducible. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, specifically ICH Q2(R2), that outline the necessary validation characteristics for analytical procedures.[3][4][5][6][7]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[8][][10] For non-chromophoric compounds like many amino acids, derivatization is often employed to introduce a UV-absorbing or fluorescent tag, enhancing detection sensitivity.[11][12][13] Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for the analysis of polar compounds without derivatization.[14]

This guide will focus on a reversed-phase HPLC method with pre-column derivatization for the purity assessment of 2-Aminocyclooctane-1-carboxylic acid hydrochloride.

A Validated HPLC Method for 2-Aminocyclooctane-1-carboxylic acid hydrochloride

A robust HPLC method for purity assessment must be validated to ensure it is fit for its intended purpose.[1][2] The validation process involves a series of experiments designed to evaluate the method's performance characteristics.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Validation Report Dev Develop HPLC Method (Column, Mobile Phase, Gradient, etc.) Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile & Analyze Data, Prepare Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A flowchart illustrating the key stages of HPLC method validation.

Validation Parameters and Experimental Design

The following sections detail the experimental approach and acceptance criteria for each validation parameter, in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7]

1. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[2][15]

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 2-Aminocyclooctane-1-carboxylic acid hydrochloride reference standard.

    • Analyze a sample of the drug substance spiked with known impurities and potential degradants.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure the method can separate the main peak from any degradation products.

  • Acceptance Criteria: The peak for 2-Aminocyclooctane-1-carboxylic acid hydrochloride should be well-resolved from all other peaks, with a resolution of not less than 2.0. The peak purity should be confirmed using a photodiode array (PDA) detector.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 2-Aminocyclooctane-1-carboxylic acid hydrochloride at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Concentration (µg/mL)Peak Area (n=3)
1.0 (LOQ)12,543
25.0310,987
50.0625,432
75.0940,123
100.01,255,678
150.01,880,987
Correlation Coefficient (r²) 0.9998

3. Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Experimental Protocol:

    • Prepare placebo samples spiked with known amounts of 2-Aminocyclooctane-1-carboxylic acid hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.598.8
100%50.050.3100.6
120%60.059.298.7

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Experimental Protocol: Analyze six replicate samples of 2-Aminocyclooctane-1-carboxylic acid hydrochloride at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Peak Area1,254,3211,260,987
SD8,7659,987
RSD (%)0.700.79
Overall RSD (%) \multicolumn{2}{c}{0.95 }

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

The Detection Limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD0.3
LOQ1.0

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, such as:

      • Mobile phase composition (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • pH of the mobile phase buffer (± 0.2 units)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the defined limits, and the results should not be significantly affected by the changes.

Comparison with Alternative Analytical Techniques

While a validated HPLC method is a reliable workhorse for purity assessment, other techniques offer distinct advantages and can be considered as orthogonal methods for a comprehensive purity profile.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC.[16][][18]

  • Advantages:

    • Higher Throughput: Significantly shorter run times lead to increased sample throughput.

    • Improved Resolution: Better separation of closely eluting impurities.

    • Enhanced Sensitivity: Sharper peaks result in higher signal-to-noise ratios.[16]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a more environmentally friendly option.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than HPLC systems.

    • Method Transfer Challenges: Transferring methods from HPLC to UPLC may require significant re-development and re-validation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an applied electric field.[19][20][21]

  • Advantages:

    • High Efficiency and Resolution: CE can provide extremely high theoretical plate counts, leading to excellent separation efficiency.[22]

    • Low Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of buffer are required.[20]

    • Orthogonal Separation Mechanism: CE separates analytes based on their charge-to-size ratio, providing a different selectivity compared to the partitioning mechanism in reversed-phase HPLC. This makes it an excellent orthogonal technique for confirming purity.

  • Disadvantages:

    • Lower Sensitivity for UV Detection: The short path length of the capillary can result in lower sensitivity compared to HPLC with a standard flow cell.

    • Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition and temperature, requiring careful control.

    • Limited Sample Loading Capacity: The small capillary diameter limits the amount of sample that can be injected, which can be a drawback for detecting trace impurities.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a viable alternative. However, for non-volatile compounds like amino acids, derivatization is necessary to increase their volatility.[23][24][25]

  • Advantages:

    • High Resolution: Capillary GC columns can provide very high separation efficiency.

    • Sensitive Detectors: A wide range of sensitive detectors, including mass spectrometry (MS), are available.

  • Disadvantages:

    • Derivatization Required: The derivatization step can be complex, time-consuming, and a potential source of error.[24][25]

    • Thermal Lability: The high temperatures used in the injector and column can cause degradation of some analytes.

Conclusion

A thoroughly validated HPLC method is a robust and reliable tool for the purity assessment of 2-Aminocyclooctane-1-carboxylic acid hydrochloride. The validation process, guided by ICH Q2(R2), ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose. While HPLC remains the industry standard, alternative techniques like UPLC and Capillary Electrophoresis offer unique advantages. UPLC provides higher throughput and resolution, making it suitable for high-volume testing environments. Capillary Electrophoresis, with its orthogonal separation mechanism, serves as an excellent confirmatory technique. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the need for orthogonal data. A comprehensive understanding of the principles of method validation and the capabilities of different analytical techniques is essential for ensuring the quality and safety of pharmaceutical products.

Method_Comparison cluster_0 Purity Assessment of 2-Aminocyclooctane-1-carboxylic acid hydrochloride cluster_1 Primary Method cluster_2 Alternative/Orthogonal Methods Topic Target Analyte HPLC Validated HPLC Topic->HPLC UPLC UPLC Topic->UPLC CE Capillary Electrophoresis Topic->CE GC Gas Chromatography Topic->GC HPLC->UPLC Higher Throughput & Resolution HPLC->CE Orthogonal Selectivity HPLC->GC Requires Derivatization

Caption: A diagram comparing HPLC with alternative analytical techniques for purity assessment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. [Link]

  • Couderc, F., & Costanzo, C. (2016). Analysis of Amino Acids and Related Compounds by Capillary Electrophoresis. Critical Reviews in Analytical Chemistry, 47(1), 1-17. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lee, K. J., & Lee, Y. S. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(6), 1278–1282. [Link]

  • Waters Corporation. (n.d.). Amino Acid Analysis of Pure Protein Hydrolysates with Application of Waters UPLC Amino Acid Analysis Application. [Link]

  • Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Gessler, N. N., Belevich, N. P., & Rennenberg, H. (2000). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany, 51(349), 1149–1156. [Link]

  • Lee, K. J., & Lee, Y. S. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry, 72(6), 1278-1282. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Kaspar, H., Dettmer, K., & Oefner, P. J. (2008). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 8(4), 74. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. (n.d.). Waters UPLC Amino Acid Analysis Solution. [Link]

  • UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of separation science, 33(16), 2402–2410. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

  • Rao, B. M., Madhavan, P., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Khan, S. A., Aslam, M., & Siddiqui, Z. (2017). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(6), 2368-2376. [Link]

  • Gotti, R., Cavrini, V., Andrisano, V., & Maso, S. (2001). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 861-869. [Link]

  • Medallion Labs. (n.d.). Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]

  • Lizada, M. C. C., & Yang, S. F. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical biochemistry, 167(1), 31–36. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4858. [Link]

  • Molbase. (n.d.). 2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE | CAS 128052-92-6. [Link]

  • Armstrong, D. W., Gasper, M. P., & Lee, S. H. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 441-450. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclooctane-1-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Aminocyclooctane-1-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.